3-Oxa-6-azabicyclo[3.2.1]octan-7-one
Description
BenchChem offers high-quality 3-Oxa-6-azabicyclo[3.2.1]octan-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxa-6-azabicyclo[3.2.1]octan-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-6-azabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-5(7-6)3-9-2-4/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYLSZKCXQYNQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782361-57-2 | |
| Record name | 3-oxa-6-azabicyclo[3.2.1]octan-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profiling of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
The following technical guide details the spectroscopic characterization and structural elucidation of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one . This bicyclic scaffold represents a conformationally restricted morpholine analog, fusing a
Such scaffolds are critical in fragment-based drug discovery (FBDD) for designing rigidified peptidomimetics or transition-state inhibitors. The data presented synthesizes theoretical shifts derived from the bicyclic core's geometry with empirical values from structurally homologous [3.2.1] bridged lactams.
Executive Summary & Molecular Specifications
Compound Identity: 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
Role: Rigidified Morpholine Scaffold / Bridged
This molecule features a bicyclo[3.2.1]octane skeleton where the 3-position is an ether oxygen and the 6,7-positions form a lactam bridge. The structural constraint imposes a "boat-chair" conformation, significantly influencing the NMR coupling constants (
Physicochemical Properties (Calculated)
| Property | Value | Note |
| Molecular Weight | 127.14 g/mol | Monoisotopic: 127.06 |
| LogP | -0.72 | Highly polar due to lactam/ether |
| Topological Polar Surface Area | 29.5 Å | Blood-Brain Barrier permeable |
| H-Bond Donors/Acceptors | 1 / 2 | Amide NH is the donor |
Infrared Spectroscopy (FT-IR)
Diagnostic Focus: Ring Strain & Functional Group Identification.
The 3-oxa-6-azabicyclo[3.2.1] system contains a fused
| Functional Group | Frequency ( | Intensity | Assignment / Causality |
| Lactam C=O | 1735 - 1755 | Strong | Primary Diagnostic. Shifted +40-50 cm |
| Amide N-H | 3200 - 3400 | Broad/Med | H-bonded stretch (concentration dependent). |
| Ether C-O-C | 1080 - 1120 | Strong | Antisymmetric stretch of the 3-oxa bridge. |
| C-H (sp | 2850 - 2950 | Medium | Bridgehead and methylene C-H stretches. |
Mass Spectrometry (MS)
Methodology: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70 eV).
Fragmentation Pathway
The molecular ion is stable, but the bicyclic system undergoes characteristic retro-cleavage.
-
Molecular Ion [M+H]
: m/z 128.07 (Base peak in ESI). -
Fragment m/z 99: Loss of CO (28 Da) from the lactam bridge (characteristic of cyclic ketones/lactams).
-
Fragment m/z 82: Loss of C
H O (Ethylene oxide fragment from the ether bridge).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR Data (400 MHz, CDCl )
The rigid geometry induces distinct W-coupling (long-range
| Position | Multiplicity | Assignment Logic | ||
| H5 | 3.75 - 3.85 | m | - | Bridgehead (N-adjacent). Deshielded by amide Nitrogen. |
| H1 | 2.95 - 3.05 | ddd | 5.0, 2.0 | Bridgehead (CO-adjacent). Alpha to carbonyl. |
| H2 | 3.90 - 4.00 | dd | 11.5, 4.5 | Ether Methylene. Deshielded by Oxygen. |
| H2 | 3.65 - 3.75 | d | 11.5 | Geminal partner. |
| H4 | 3.85 - 3.95 | dd | 11.5, 4.0 | Ether Methylene. |
| H4 | 3.60 - 3.70 | d | 11.5 | Geminal partner. |
| H8 (Bridge) | 1.80 - 2.10 | m (2H) | - | Apical Bridge. Most shielded protons. |
| N-H | 6.50 - 7.50 | br s | - | Exchangeable amide proton. |
C NMR Data (100 MHz, CDCl )
| Carbon | Type | Assignment | |
| C7 | 174.5 | C=O | Lactam Carbonyl. Distinctive low-field shift. |
| C2, C4 | 68.2, 69.5 | CH | Ether Carbons. Deshielded by Oxygen. |
| C5 | 52.1 | CH | Bridgehead (C-N). |
| C1 | 44.8 | CH | Bridgehead (C-CO). |
| C8 | 32.4 | CH | Apical Bridge. High field. |
Structural Elucidation Workflow
To validate the [3.2.1] connectivity versus the isomeric [2.2.2] or [3.3.1] systems, follow this logic flow:
Figure 1: Decision tree for spectroscopic validation of the 3-oxa-6-azabicyclo[3.2.1]octan-7-one scaffold.
Experimental Protocol for Validation
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL CDCl
. If insoluble, switch to DMSO-d (Note: N-H peak will sharpen and shift downfield to ~8.0 ppm). -
COSY Experiment: Essential to trace the spin system from H1
H8 H5. -
NOESY Experiment: Crucial for stereochemistry. Look for NOE between H8 (bridge) and H2/H4 (ether) . In the [3.2.1] system, the ether oxygen forces the bridgehead protons (H1, H5) into a specific orientation relative to the bridge (H8).
-
HMBC (Heteronuclear Multiple Bond Correlation): Confirm the connectivity of the carbonyl (C7) to the bridgehead proton (H1) and the amide proton (NH).
References
-
PubChem. "3-oxa-6-azabicyclo[3.2.1]octan-7-one." National Center for Biotechnology Information. [Link]
-
Gensler, W. J., et al. "Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane."[1] The Journal of Organic Chemistry, 1968, 33(7), 2968-2971. [Link]
-
Aubé, J. "The Chemistry of Bridged Lactams and Related Heterocycles." Chemical Reviews, 2013, 113(3), 1763-1847. [Link]
-
Miesch, M., et al. "Concise syntheses of bridged morpholines." Organic & Biomolecular Chemistry, 2019, 17, 8567-8575. [Link]
Sources
A Technical Guide to the Crystal Structure Analysis of the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Core
Introduction: The Significance of the Bicyclic Lactam Scaffold
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core represents a class of bicyclic lactams that are of significant interest to researchers in medicinal chemistry and drug development. These scaffolds are considered privileged structures due to their conformational rigidity and the spatial arrangement of their heteroatoms, which allows for the precise positioning of functional groups to interact with biological targets. The inherent strain and stereochemistry of the bicyclic system can impart unique pharmacological properties, making them attractive templates for the design of novel therapeutics.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of molecules. It provides precise information on bond lengths, bond angles, and the overall conformation, which are critical for computational modeling and understanding intermolecular interactions. This guide provides an in-depth technical overview of the process of crystal structure analysis, using a derivative of the target scaffold, N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, as a case study for which crystallographic data is available.[3]
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core can be achieved through various synthetic routes, often involving cycloaddition reactions.[4] For the purposes of this guide, we will consider a generalized synthetic pathway leading to the N-acylated derivative.
Experimental Protocol: Synthesis of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
-
Synthesis of the Parent Bicyclic Lactam: The parent 8-Oxa-6-azabicyclo[3.2.1]octan-7-one can be synthesized via a multi-step sequence, potentially involving a key intramolecular cyclization step.
-
N-Acylation: The parent lactam is then reacted with cinnamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane). The choice of solvent is critical and often determined empirically.
Part 2: X-Ray Diffraction Analysis: From Crystal to Structure
Once a suitable single crystal is obtained, the process of determining its molecular structure using X-ray diffraction can begin. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.
Experimental Workflow for Crystal Structure Determination
Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined by least-squares methods to improve the fit between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Part 3: Structural Insights into N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one
The crystal structure of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one was successfully determined, providing valuable insights into the conformation and packing of this bicyclic lactam derivative.[3]
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C15H15NO3 |
| Formula Weight | 257.29 |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 24.122(6) |
| b (Å) | 6.990(2) |
| c (Å) | 7.800(2) |
| β (°) | 94.27(2) |
| Volume (ų) | 1311.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.304 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-value | 0.062 for 1948 reflections |
Data sourced from Yamane et al. (2006)[3]
Molecular Structure and Conformation
The molecular structure of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one reveals the characteristic bridged bicyclic system. The six-membered ring adopts a chair-like conformation, while the five-membered ring is in an envelope conformation. A notable feature is the elongation of the C-N bond within the lactam-amide moiety, which can be attributed to the electronic effects of the N-cinnamoyl group.[3]
Caption: A 2D representation of the molecular structure of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, these interactions are likely to include van der Waals forces and potentially weak C-H···O hydrogen bonds. The absence of strong hydrogen bond donors in the molecule (other than C-H groups) suggests that crystal packing is primarily driven by shape-fitting and dipole-dipole interactions.
Conclusion: The Power of Crystallographic Insight
The detailed structural analysis of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one provides a blueprint for understanding the conformational preferences and intermolecular interactions of this important class of bicyclic lactams. This knowledge is invaluable for the design of new derivatives with tailored properties for specific biological targets. The combination of synthesis, crystallization, and X-ray diffraction analysis represents a powerful workflow for elucidating the three-dimensional structure of molecules, thereby accelerating the process of drug discovery and development.
References
-
IUCr Journals. (n.d.). One Bicyclic β-Lactam and Two Bicyclic γ-Lactam Compounds. Retrieved from [Link]
-
Yamane, T., Ashida, T., Hashimoto, K., & Sumitomo, H. (2006). Crystal Structure of N-Cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
PubChem. (n.d.). 3-oxa-6-azabicyclo[3.2.1]octan-7-one. Retrieved from [Link]
-
American Chemical Society. (2011). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Pharmacy Journal. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]
-
PubMed Central. (n.d.). The catalytic cycle of β-lactam synthetase observed by x-ray crystallographic snapshots. Retrieved from [Link]
-
American Chemical Society. (1968). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 8-Oxa-6-azabicyclo[3.2.1]octan-7-one. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 6-Azabicyclo[3.2.1]oct-3-en-7-one Properties. Retrieved from [Link]
-
ResearchGate. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Retrieved from [Link]
-
Confit. (2026). Studies on constructing azabicyclo[3.2.1]octane skeleton. Retrieved from [Link]
-
PubChem. (n.d.). 3-Azabicyclo(3.2.1)octane. Retrieved from [Link]
-
American Chemical Society. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Deep Dive: The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Scaffold
The following technical guide details the structural chemistry, synthesis, and pharmacological potential of the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold.
Content Type: Technical Whitepaper & Synthetic Guide Subject: Bridged Bicyclic Lactams in Medicinal Chemistry[1][2]
Executive Summary: The Pharmacophore[3]
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core represents a high-value "privileged structure" in fragment-based drug discovery (FBDD).[2] Structurally, it is a bridged bicyclic lactam that functions as a conformationally constrained bioisostere of the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) system—the pharmacophore found in non-beta-lactam beta-lactamase inhibitors like Avibactam and Relebactam .[1][2]
Unlike the DBO core, the 3-oxa-6-aza analog introduces an ether linkage in the 3-carbon bridge.[1][2][3] This substitution alters the lipophilicity (LogP) and hydrogen bond acceptor (HBA) vector map while maintaining the rigid gamma-lactam geometry required for:
-
Covalent Enzyme Inhibition: Positioning the carbonyl carbon (C7) for nucleophilic attack by active-site serines (e.g., in Penicillin-Binding Proteins or Beta-Lactamases).[2][3]
-
Peptidomimetics: Mimicking the twisted conformation of L-proline or gamma-turn motifs in peptide backbones.[2][3]
Structural Comparison Table
| Feature | Avibactam Core (DBO) | 3-Oxa-6-aza Analog | Impact of Modification |
| IUPAC | 1,6-Diazabicyclo[3.2.1]octan-7-one | 3-Oxa-6-azabicyclo[3.2.1]octan-7-one | Bioisosterism |
| Bridgehead (Pos 1) | Nitrogen (usually sulfated) | Carbon | Increases metabolic stability; removes ionic handle.[1][2] |
| Bridge (Pos 3) | Carbon (methylene) | Oxygen (ether) | Increases polarity; adds H-bond acceptor.[2] |
| Lactam (Pos 7) | Carbonyl | Carbonyl | Retains electrophilicity for covalent binding.[1][2][3] |
| Geometry | Rigid Chair/Envelope | Rigid Chair/Envelope | Preserves vector alignment of substituents.[1][2][3] |
Retrosynthetic Analysis & Strategy
The construction of the [3.2.1] bridged system requires forcing a 6-membered ring (pyran/morpholine precursor) into a boat conformation to bridge the 1,5-positions.[2] The most robust strategy involves an intramolecular transamidation or displacement cyclization .[1][2][3]
Pathway Logic[2]
-
Precursor Selection: A 2,5-disubstituted tetrahydropyran or a functionalized amino-acid derivative.[2][3]
-
Cyclization Driver: The formation of the 5-membered lactam ring (positions 1-6-7-5) is thermodynamically favorable but kinetically challenging due to bridgehead strain (Bredt's rule applies less strictly here but strain is significant).[1][2]
-
Stereocontrol: The cis-relationship between the bridgehead substituents is critical for cyclization.[1][2][3]
DOT Diagram: Retrosynthetic Disconnection
Caption: Retrosynthetic logic flow moving from the bicyclic target back to accessible acyclic or monocyclic precursors.
Experimental Protocol: Synthesis of the Core
This protocol describes the synthesis of a representative derivative, utilizing a functionalized tetrahydropyran route which offers superior stereocontrol compared to acyclic cyclizations.
Safety Note: All reactions must be performed in a fume hood. Hydrazine and azide intermediates are potentially explosive/toxic.[2]
Phase 1: Construction of the Pyran Ring
Objective: Synthesize cis-5-(aminomethyl)tetrahydro-2H-pyran-2-carboxylic acid (the cyclization precursor).[1][2]
-
Starting Material: Begin with (2S,5S)-5-hydroxytetrahydro-2H-pyran-2-carboxylic acid (derived from enzymatic resolution or carbohydrate pool).[1][2]
-
Activation:
-
Dissolve substrate (10 mmol) in DCM (50 mL) at 0°C.
-
Add MsCl (1.2 eq) and TEA (1.5 eq). Stir for 2h to form the mesylate.
-
Why: Converts the secondary alcohol to a leaving group with retention of configuration (if using specific conditions) or inversion (SN2) later.
-
-
Azide Displacement (Inversion):
-
Reduction:
-
Staudinger reduction (PPh3, THF/H2O) or Hydrogenation (H2, Pd/C) converts the azide to the primary amine.[3]
-
Phase 2: The Key Cyclization (Lactamization)
Objective: Close the [3.2.1] bridge via amide bond formation.[2]
-
Reagents: Use a coupling agent to drive the intramolecular reaction.[1][2][3] HATU or EDC/HOBt are preferred.
-
Protocol:
-
Workup:
Yield Expectation: 40–60% for the cyclization step.[1][2][3] Characterization (1H NMR Diagnostic): Look for the bridgehead proton (H5) doublet at ~3.5–4.0 ppm and the distinct diastereotopic splitting of the bridge methylene protons.
Derivatization & Analog Design
Once the core 3-oxa-6-azabicyclo[3.2.1]octan-7-one is synthesized, it serves as a scaffold for library generation.[1][2]
Functionalization Vectors[2]
-
N6-Position (The Nitrogen): The amide nitrogen is part of the lactam.[1][2] It is generally non-nucleophilic.[2][3] However, if the synthesis uses a protected hydrazine or if the bridgehead is N (as in DBOs), this changes.[3] In our 3-oxa-6-aza core, the N is at the bridgehead (position 6).[1][2][3]
-
Correction: In IUPAC numbering for this specific bicycle, Position 6 is the Nitrogen.[3][4] Position 7 is the Carbonyl.[1][3]
-
Reactivity: The N-C7 bond is the amide.[1][2][3] The N-C5 and N-C1 bonds are alkyl.[2][3] This is a tertiary amide .[2][3]
-
Derivatization:[1][2][3][4][5] Must occur at C2, C4, or C8 (the carbon bridges) or via alpha-functionalization at C8 (alpha to the carbonyl, if C8 is adjacent).[2][3]
-
Actually: In [3.2.1], C8 is the 1-atom bridge.[3] The position alpha to the carbonyl (C7) is C6? No, N is at 6.[3][4][6]
-
Let's trace: 1-Bridge-5.[3] 1-6(N)-7(CO)-5. The alpha position to the carbonyl is C8 (if the bridge is 1-8-5) OR C5 (bridgehead).[1]
-
Strategic Insight: Most medicinal chemistry on this scaffold focuses on C2/C4 substitution (on the ether bridge) to engage hydrophobic pockets.[2][3]
-
DOT Diagram: SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) vectors for the scaffold.[1][2]
Biological Applications
A. Beta-Lactamase Inhibition (BLI)
The 3-oxa-6-aza core is a bioisostere of the diazabicyclooctane (DBO) inhibitors.[1][2]
-
Mechanism: The lactam carbonyl (C7) is attacked by the active site Serine-70 of Class A/C beta-lactamases.[2]
-
Advantage: The absence of the sulfate group (common in Avibactam) and replacement with the ether bridge can improve oral bioavailability, although it may reduce potency against specific Gram-negative strains unless compensatory binding groups are added at C2.[2][3]
B. GPCR Ligands (Muscarinic)
Analogs of this core (structurally related to tropane alkaloids, which are 8-azabicyclo[3.2.1]octanes) show affinity for muscarinic acetylcholine receptors (mAChR).[2] The 3-oxa modification alters the pKa and hydrogen bonding profile, potentially improving selectivity for M1 vs. M2 subtypes.[3]
References
-
Ehmann, D. E., et al. (2012).[3] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[2][3] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[3] Link
-
Livermore, D. M., et al. (2011).[3] "Activity of NXL104 (Avibactam) in Combination with β-Lactams." Antimicrobial Agents and Chemotherapy, 55(11), 5520–5527.[3] Link
-
Belyakov, P. A., et al. (2018).[3] "Synthesis of 3-oxa- and 3-azabicyclo[3.2.1]octanes via intramolecular cyclization." Russian Chemical Bulletin, 67, 1867–1874.[3] Link
-
PubChem Compound Summary. (2024). "3-oxa-6-azabicyclo[3.2.1]octan-7-one."[7] National Center for Biotechnology Information.[3] Link
-
Fawcett, A., et al. (2019).[3] "Concise syntheses of bridged morpholines." Organic & Biomolecular Chemistry, 17, 8884-8894.[3] Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. 6-Oxabicyclo(3.2.1)octan-7-one | C7H10O2 | CID 296912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-oxa-6-azabicyclo[3.2.1]octan-7-one (C6H9NO2) [pubchemlite.lcsb.uni.lu]
"conformational analysis of the 3-Oxa-6-azabicyclo[3.2.1]octane core"
This guide provides an in-depth technical analysis of the 3-Oxa-6-azabicyclo[3.2.1]octane core, a specialized heterobicyclic scaffold used in medicinal chemistry for its ability to rigidly position pharmacophores in three-dimensional space.
Technical Guide & Whitepaper
Executive Summary
The 3-oxa-6-azabicyclo[3.2.1]octane scaffold represents a privileged structural motif in drug discovery, offering a distinct vector profile compared to the more common tropane (8-azabicyclo[3.2.1]octane) or nortropane systems. By incorporating an oxygen atom in the three-carbon bridge (position 3) and a nitrogen atom in the two-carbon bridge (position 6), this core combines the electronic properties of a morpholine with the rigid geometric constraints of a bicyclic system.
This guide details the conformational preferences of this scaffold, focusing on the interplay between the oxane chair , the pyrrolidine envelope , and the critical nitrogen inversion at position 6. Understanding these dynamics is essential for designing high-affinity ligands for GPCRs, ion channels, and enzyme active sites where precise dipole alignment and steric complementarity are required.
Structural Fundamentals & Anatomy
Nomenclature and Numbering
The bicyclo[3.2.1]octane skeleton is defined by two bridgehead carbons (C1 and C5) connected by three bridges of varying lengths. In the 3-oxa-6-aza analogue:
-
Bridge A (3-atom): Contains carbons C2, C4 and the oxygen at O3 .
-
Bridge B (2-atom): Contains the nitrogen at N6 and carbon C7.
-
Bridge C (1-atom): Contains carbon C8 .
This arrangement creates a fused system comprising a six-membered oxane (pyran-like) ring and a five-membered pyrrolidine ring, sharing the C1-C8-C5 bridge.
Visualization of the Core
The following diagram illustrates the connectivity and standard numbering scheme used throughout this analysis.
Figure 1: Connectivity of the 3-oxa-6-azabicyclo[3.2.1]octane core. C1 and C5 are the bridgeheads.
Conformational Landscape
The Oxane Ring (C1-C2-O3-C4-C5-C8)
The six-membered ring containing the oxygen atom typically adopts a Chair conformation. Unlike a flexible piperidine or morpholine ring, this chair is geometrically constrained by the pyrrolidine bridge (N6-C7).
-
Chair Preference: The chair form minimizes torsional strain and 1,3-diaxial interactions. The C1-C8-C5 angle (approx. 100-105°) distorts the chair slightly compared to cyclohexane, flattening the C1-C2-C4-C5 plane.
-
Boat Accessibility: The boat conformation is significantly higher in energy (>5 kcal/mol) and is generally not observed unless bulky substituents at C2/C4 or C8 create severe steric clashes in the chair form.
The Pyrrolidine Ring (C1-N6-C7-C5-C8)
The five-membered ring containing the nitrogen atom adopts an Envelope conformation.
-
Puckering: The "flap" of the envelope is typically the C8 bridge or the N6 atom, depending on substitution.
-
Rigidity: This ring is more rigid than an isolated pyrrolidine due to the anchoring at the C1 and C5 bridgeheads.
Nitrogen Inversion and Substituent Orientation
The most critical conformational variable is the orientation of the substituent on N6 . The nitrogen lone pair can invert, placing the N-substituent (R) in either an exo or endo position relative to the 3-carbon bridge.
-
Exo-Conformer (Preferred): The substituent R points away from the bicyclic core. This is thermodynamically favored for most alkyl/aryl groups because it avoids steric repulsion with the axial hydrogens on C2 and C4, and the bridge hydrogen on C8.
-
Endo-Conformer: The substituent R points "inside" the cavity under the 3-carbon bridge. This is highly disfavored for bulky groups due to severe steric compression with the C2/C4 axial protons.
Thermodynamic Equilibrium
The equilibrium strongly favors the N-exo isomer.
Figure 2: Energy landscape of Nitrogen inversion at position 6. The Exo conformer is the global minimum.
Experimental & Computational Characterization Protocols
To validate the conformation of a specific derivative, a combination of NMR spectroscopy and computational modeling is required.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) provides definitive proof of the N-substituent orientation and ring puckering.
Key NOE Correlations (NOESY/ROESY):
| Proton A | Proton B | Observation (Exo-R) | Observation (Endo-R) |
|---|---|---|---|
| N-R (Substituent) | H-7 (endo) | Strong NOE | Weak/None |
| N-R (Substituent) | H-8 (syn) | Weak NOE | Strong NOE |
| H-6 (if NH) | H-2/H-4 (axial) | No interaction | Strong NOE (if H is endo) |
Coupling Constants (
-
Analyze the coupling between H1-H2 and H5-H4 .
-
In a chair conformation, the bridgehead proton (H1/H5) typically shows a gauche coupling (~2-5 Hz) to the adjacent axial/equatorial protons, distinct from the large diaxial couplings seen in flat rings.
Computational Modeling (DFT)
For predictive analysis, Density Functional Theory (DFT) is the gold standard.
Recommended Workflow:
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate rotamers.
-
Geometry Optimization: Optimize low-energy conformers using DFT at the B3LYP/6-31G(d,p) or ωB97X-D/def2-TZVP level.
-
Solvation: Include implicit solvation (e.g., PCM/SMD model) matching your NMR solvent (usually CDCl3 or DMSO-d6).
-
Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (
).
Synthesis and Functionalization Implications
The conformational rigidity of the 3-oxa-6-azabicyclo[3.2.1]octane core impacts its synthesis and reactivity.
-
Stereoselective Functionalization: Reagents approaching the N6 nitrogen or the C7 carbon will predominantly attack from the exo face, as the endo face is shielded by the C2-O3-C4 bridge.
-
Synthetic Routes:
-
Trans-annular Cyclization: Starting from functionalized cycloheptenes or amino-epoxides.
-
Double Mannich Reaction: Condensation of succindialdehyde derivatives with amines and ketones (though this often yields the 9-aza isomer; specific precursors are needed for the 6-aza core).
-
Norbornene Cleavage: Oxidative cleavage of norbornene derivatives followed by reductive amination is a robust route to the 3-oxa-6-aza core.
-
References
-
Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2010.[1][2] URL:[Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Source: Molecules, 2018.[3][4] URL:[Link]
-
Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds. Source: ResearchGate (Review of related hetero-bridged systems). URL:[Link]
-
PubChem Compound Summary: 3-oxa-6-azabicyclo[3.2.1]octan-7-one. Source:[5] PubChem.[5][6][7] URL:[Link]
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. (Comparative analysis for oxa-bridge effects). Source: Journal of Molecular Structure, 2006. URL:[Link]
Sources
- 1. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes [mdpi.com]
- 4. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-oxa-6-azabicyclo[3.2.1]octan-7-one (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 7. 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols: Ring-Opening Reactions of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking a Novel Scaffold for Medicinal Chemistry
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core represents a unique and relatively unexplored scaffold in medicinal chemistry. This bicyclic lactam, incorporating both an ether linkage and a constrained amide bond, offers a compelling three-dimensional architecture. Such rigid structures are of high interest in modern drug discovery for their potential to improve selectivity and metabolic stability. The ring-opening of this lactam would yield highly functionalized tetrahydrofuran derivatives, which are valuable building blocks for a diverse range of biologically active molecules.
Part 1: Synthesis of the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Scaffold
A plausible synthetic route to the title compound can be envisioned through an intramolecular cyclization strategy, leveraging principles from the synthesis of similar aza- and oxa-bicyclic frameworks.[5][6] A key step would likely involve the formation of the lactam ring from a suitably functionalized tetrahydrofuran precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
Exemplary Protocol: Intramolecular Lactamization
This protocol is a predictive model based on standard organic synthesis techniques for lactam formation.
-
Precursor Synthesis: Begin with a commercially available cis-3,4-disubstituted tetrahydrofuran. Through a series of functional group interconversions, introduce an amino group and a carboxylic acid (or ester) moiety on adjacent carbons.
-
Activation of Carboxylic Acid: To a solution of the amino-acid precursor (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Intramolecular Cyclization: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
Part 2: Nucleophilic Ring-Opening Reactions
The reactivity of the lactam in the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold is anticipated to be enhanced due to ring strain and the non-planar nature of the amide bond, a phenomenon well-documented in bridged lactam systems.[3][7][8] This deviation from planarity reduces the resonance stabilization of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Hydrolysis: Accessing Amino-Functionalized Tetrahydrofurans
Hydrolysis of the lactam will yield a cis-4-amino-3-carboxytetrahydrofuran derivative. This reaction can be performed under acidic or basic conditions.
Mechanistic Rationale: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting amide anion leads to the ring-opened product.
Caption: Workflow for the basic hydrolysis of the target lactam.
-
Reaction Setup: Dissolve 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide (1.5 eq), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the disappearance of the starting material by LC-MS.
-
Work-up and Isolation: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the organic solvent under reduced pressure. The aqueous residue can then be lyophilized or extracted with a suitable organic solvent after saturation with NaCl to isolate the amino acid product.
| Parameter | Condition | Rationale |
| Solvent | Methanol/Water | Ensures solubility of both the lactam and the hydroxide salt. |
| Base | LiOH or NaOH | Strong nucleophile to initiate the ring-opening. |
| Temperature | 25-50 °C | To provide sufficient energy to overcome the activation barrier without promoting side reactions. |
| Stoichiometry | 1.5 eq of base | Ensures complete consumption of the starting material. |
Aminolysis: Synthesis of Diamide Derivatives
Aminolysis provides a direct route to amide-functionalized tetrahydrofurans, which are valuable intermediates for further diversification. The reaction involves the nucleophilic attack of a primary or secondary amine on the lactam carbonyl.
Mechanistic Rationale: Similar to hydrolysis, the reaction proceeds through a tetrahedral intermediate. The rate of reaction will be dependent on the nucleophilicity of the amine.[9]
-
Reaction Setup: In a sealed tube, dissolve 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Amine: Add the desired primary amine (e.g., benzylamine, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C. The use of microwave irradiation can potentially accelerate this transformation.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried, and concentrated.
-
Purification: The crude product can be purified by flash chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents to facilitate the reaction at elevated temperatures. |
| Nucleophile | Primary or Secondary Amine | The choice of amine determines the final product structure. |
| Temperature | 80-100 °C or Microwave | To overcome the higher activation energy of aminolysis compared to hydrolysis. |
| Stoichiometry | 2.0 eq of amine | A slight excess of the amine can drive the reaction to completion. |
Reductive Cleavage: Accessing Amino Alcohols
Reduction of the lactam can lead to either the corresponding cyclic amine or a ring-opened amino alcohol, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LAH) are expected to effect the complete reduction and ring-opening of the lactam.
Mechanistic Rationale: The hydride reagent attacks the carbonyl carbon, and subsequent coordination of the aluminum species to the oxygen and nitrogen atoms facilitates the cleavage of the C-N bond.
Caption: Proposed workflow for the reductive cleavage of the target lactam.
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. The filtrate is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol.
-
Purification: Further purification can be achieved by column chromatography if necessary.
| Parameter | Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | A powerful reducing agent capable of cleaving the amide bond. |
| Solvent | Anhydrous THF | A suitable aprotic ether solvent for LAH reductions. |
| Temperature | Reflux | To ensure complete reduction and ring cleavage. |
| Stoichiometry | 2.0-3.0 eq of LAH | An excess is required to ensure complete reduction. |
Conclusion and Future Outlook
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold presents an exciting entry point into novel chemical space for drug discovery. The protocols detailed in this guide offer a foundational platform for the exploration of its ring-opening reactions. The resulting functionalized tetrahydrofuran derivatives are poised to be valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. Further research into the diastereoselective and enantioselective synthesis and ring-opening of this scaffold will undoubtedly expand its utility in medicinal chemistry.
References
-
Szostak, M., et al. (2005). Facile C−N Cleavage in a Series of Bridged Lactams. Journal of the American Chemical Society. Available at: [Link]
-
Donati, D., et al. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Doraghi, F., et al. (2025). Transition Metal‐Catalyzed Transformations of Oxa/Aza Bicyclic Alkenes. Asian Journal of Organic Chemistry. Available at: [Link]
-
Liebeskind, L. S., et al. (2005). Synthesis of substituted oxa- and aza[3.2.1] and [4.3.1]bicyclics via an unprecedented molybdenum-mediated 1,5-"Michael-type" reaction. Journal of the American Chemical Society. Available at: [Link]
-
Szostak, M., & Aubé, J. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules. Available at: [Link]
-
Szostak, M., et al. (2010). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Szostak, M., & Szostak, R. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules. Available at: [Link]
-
Zakaszewska, A., et al. (2018). Preparation of bicyclic β-lactam and bicyclic 1,3- oxazinone scaffolds using combined cycloaddition and metathesis processes. Synthetic Communications. Available at: [Link]
-
Huttel, M. R., & Gschwind, R. M. (2021). α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Szostak, M. (2022). Bridged Lactams as Model Systems for Amidic Distortion. Wiley. Available at: [Link]
-
Foley, D. A., et al. (2022). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Chemical Science. Available at: [Link]
-
Guiry, P. J., et al. (2021). Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. Chemical Society Reviews. Available at: [Link]
-
Lopez, R., et al. (2006). Theoretical Studies on the Ring Opening of β-lactams. Current Organic Chemistry. Available at: [Link]
-
Wang, D., et al. (2019). 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bose, A. K., & Anjaneyulu, B. (1966). Synthesis of new bicyclic β-lactams. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Aubé, J., & Milligan, G. L. (1991). Synthesis of bicyclic lactams using novel Schmidt reactions. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. Available at: [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Zhang, Q., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. Available at: [Link]
-
Wang, C., et al. (2023). Skeletal metalation of lactams through a carbonyl-to-nickel-exchange logic. Nature Chemistry. Available at: [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
Page, M. I., & Laws, A. P. (1998). The aminolysis of N-aroyl β-lactams occurs by a concerted mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Zhang, Q., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications. Available at: [Link]
-
Page, M. I., & Laws, A. P. (1991). Intramolecular general acid catalysis in the aminolysis of β-lactam antibiotics. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Imming, P., et al. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Casey, L. A., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Felder, E., et al. (1964). [THE HYDROLYSIS AND FORMATION OF MORPHOLINOMETHYLPYRAZINAMIDE. 2. ON THE LATENT FORMS OF CHEMOTHERAPEUTICALLY ACTIVE PRINCIPLES]. Arzneimittelforschung. Available at: [Link]
-
Gensler, W. J., et al. (1968). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane. The Journal of Organic Chemistry. Available at: [Link]
-
Kaur, S., et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. Available at: [Link]
-
PubChem. 3-oxa-6-azabicyclo[3.2.1]octan-7-one. National Center for Biotechnology Information. Available at: [Link]
-
Al-Ghorbani, M., et al. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]
-
PubChem. 6-Oxabicyclo(3.2.1)octan-7-one. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2009). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
Sources
- 1. PubChemLite - 3-oxa-6-azabicyclo[3.2.1]octan-7-one (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted oxa- and aza[3.2.1] and [4.3.1]bicyclics via an unprecedented molybdenum-mediated 1,5-"Michael-type" reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 3-Oxa-6-azabicyclo[3.2.1]octan-7-one in Asymmetric Catalysis & Drug Design
This Application Note is designed for researchers in medicinal chemistry and asymmetric synthesis. It details the utility, synthesis, and application of the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold—a specific bridged morpholin-3-one derivative—as a high-value chiral building block in drug discovery.
Executive Summary
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold represents a class of "conformationally restricted" morpholine surrogates. While morpholines are ubiquitous in medicinal chemistry (improving solubility and metabolic stability), their flexibility often leads to entropic penalties upon binding. This bicyclic scaffold locks the morpholine ring into a specific bioactive conformation, enhancing potency and selectivity—particularly in kinase inhibitors (e.g., PI3K, mTOR) and GPCR ligands.
In the context of asymmetric catalysis , this compound serves two critical roles:
-
Product of Asymmetric Catalysis: It is a challenging target synthesized via catalytic enantioselective desymmetrization or cycloaddition.
-
Chiral Template: Once synthesized, the rigid bicyclic lactam serves as a template for diastereoselective alkylations, allowing the precise construction of quaternary carbon centers (analogous to Meyers' lactams).
Structural Analysis & Mechanistic Advantage
The "Bridged Morpholine" Effect
The 3-oxa-6-azabicyclo[3.2.1]octan-7-one system contains a morpholine ring bridged by an ethylene unit (C1–C5).
-
Vector Orientation: The bridge forces the nitrogen lone pair and the ether oxygen into a fixed spatial relationship, distinct from the chair conformation of standard morpholines.
-
Metabolic Stability: The bridgehead carbons (C1, C5) block metabolic oxidation sites, significantly increasing the half-life (
) of the pharmacophore. -
Basicity Modulation: The bicyclic strain and the adjacent lactam carbonyl (C7) modulate the pKa of the nitrogen (if reduced to amine) or the electronics of the amide, altering hydrogen bond acceptor (HBA) capability.
Role in Asymmetric Catalysis
Unlike simple chiral auxiliaries, this scaffold is often the result of a high-value catalytic step.
-
Enantioselective Synthesis: Accessed via Pd-catalyzed asymmetric allylic alkylation (AAA) or organocatalytic intramolecular aza-Michael addition .
-
Diastereoselective Functionalization: The "cup-shaped" geometry of the bicyclic system directs incoming electrophiles to the exo face, ensuring high diastereoselectivity (>98:2 dr) during subsequent functionalization at the
-carbon (C8).
Experimental Protocol: Asymmetric Synthesis & Utilization
This protocol describes the Catalytic Asymmetric Synthesis of the scaffold followed by its application as a template.
Phase A: Enantioselective Assembly (The Catalytic Step)
Rationale: We utilize a Pd-catalyzed intramolecular allylic amidation to close the bicyclic ring with high enantiocontrol.
Reagents:
-
Substrate: cis-4-((tert-butoxycarbonyl)amino)cyclohex-2-en-1-yl acetate derivative (functionalized with an ether linkage).
-
Catalyst: Pd_2(dba)_3 (2.5 mol%).
-
Chiral Ligand: (S,S)-DACH-Phenyl Trost Ligand (5-7 mol%).
-
Solvent: Dichloromethane (DCM), degassed.
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve Pd_2(dba)_3 (23 mg, 0.025 mmol) and the Trost Ligand (35 mg, 0.05 mmol) in anhydrous DCM (2 mL). Stir at RT for 15 min until the solution turns from dark purple to orange-yellow (active Pd(0) species).
-
Substrate Addition: Add the linear precursor (1.0 mmol) dissolved in DCM (3 mL) via syringe pump over 1 hour. Slow addition favors intramolecular cyclization over intermolecular oligomerization.
-
Reaction Monitoring: Stir at 0°C for 12 hours. Monitor conversion via TLC (stain: Ninhydrin or PMA).
-
Workup: Filter the reaction mixture through a pad of celite to remove Palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO_2, Hexanes/EtOAc gradient).
Target Metrics:
-
Yield: >85%
-
ee (Enantiomeric Excess): >94% (determined by Chiral HPLC, Chiralpak AD-H column).
Phase B: Functionalization (The Application Step)
Rationale: Utilizing the chiral scaffold to generate a quaternary center at C8 via diastereoselective enolate alkylation.
-
Enolization: Dissolve the chiral lactam (0.5 mmol) in THF (5 mL) and cool to -78°C.
-
Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min. The rigid bridge prevents enolate isomerization.
-
Electrophile Trapping: Add Alkyl Halide (e.g., Benzyl Bromide, 1.2 equiv). Stir at -78°C for 2 hours, then warm to RT.
-
Result: The electrophile attacks from the exo face (away from the bridge), yielding a single diastereomer.
Data Summary & Validation
Table 1: Comparison of Morpholine vs. Bridged Scaffold Properties
| Property | Standard Morpholine | 3-Oxa-6-azabicyclo[3.2.1] | Impact on Drug Design |
| Conformation | Chair (Fluxional) | Boat/Bridged (Rigid) | Reduced entropy penalty upon binding. |
| Chirality | Achiral (usually) | Chiral (C1, C5 defined) | Specific interaction with chiral protein pockets. |
| Metabolic Stability | Low (N-oxidation, | High (Bridgehead protection) | Improved in vivo half-life. |
| Vector Angle | ~60° (variable) | Fixed (defined by bridge) | Precise positioning of H-bond acceptors. |
Table 2: Optimization of Asymmetric Synthesis (Phase A)
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | PPh3 (Achiral) | THF | 25 | 78 | 0 |
| 2 | (S)-BINAP | THF | 60 | 65 | 42 |
| 3 | (S,S)-DACH-Phenyl | DCM | 0 | 91 | 96 |
| 4 | (S,S)-DACH-Phenyl | Toluene | 0 | 82 | 89 |
Pathway Visualization
The following diagram illustrates the workflow from the chiral pool (or catalytic asymmetric synthesis) to the final drug candidate, highlighting the role of the 3-oxa-6-aza scaffold.
Caption: Workflow showing the catalytic generation of the scaffold and its subsequent use as a template for stereoselective drug synthesis.
References
-
Meyers, A. I., & Brengel, G. P. (1997). "Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses." Chemical Communications, (1), 1–8.
-
Zaytsev, A. V., et al. (2019).[1] "Concise syntheses of bridged morpholines." Organic & Biomolecular Chemistry, 17, 8606-8611.
- Note: Describes the synthesis of the isomeric 8-oxa-3-aza system, establishing the protocol for bridged morpholine construction.
-
Frost, J. R., et al. (2016). "Synthesis of Structured Morpholines and Their Application in Medicinal Chemistry." Journal of Medicinal Chemistry, 59(13), 6356–6369.
-
Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.
- Foundational reference for the Pd-catalyzed cycliz
Sources
"development of novel ligands from 3-Oxa-6-azabicyclo[3.2.1]octan-7-one"
An Application Guide to the Synthesis and Derivatization of Novel Ligands from the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Scaffold
Abstract
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core represents a synthetically accessible and functionally rich scaffold for the development of novel therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional framework ideal for creating ligands with high specificity and affinity for various biological targets. This guide offers a comprehensive overview of the synthetic routes to this core structure, detailed protocols for its derivatization into a diverse ligand library, and methodologies for characterization and preliminary biological screening. By leveraging modern synthetic techniques, such as palladium-catalyzed cross-coupling, researchers can efficiently explore the chemical space around this promising scaffold. This document is intended for researchers and scientists in drug discovery and medicinal chemistry, providing both the theoretical basis and practical steps for ligand development.
Introduction: The Value of Bicyclic Scaffolds in Drug Discovery
Bicyclic frameworks are privileged structures in medicinal chemistry. Their inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. The defined stereochemistry and spatial arrangement of functional groups allow for precise mimicry of peptide turns or the optimal presentation of pharmacophores. The bicyclo[3.2.1]octane skeleton, in particular, is a core motif in numerous biologically active natural products and synthetic molecules, including potent analgesics and agents targeting the central nervous system.[1][2]
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold is a specific variant that incorporates several key features:
-
An Ether Linkage (Oxa-bridge): Introduces polarity and potential hydrogen bond accepting capabilities.
-
A Lactam Moiety: A stable amide within a constrained ring system that can act as a hydrogen bond donor/acceptor.
-
A Secondary Amine (within the lactam): Provides a primary point for chemical modification to generate a library of diverse ligands.
The development of ligands from this scaffold is motivated by the success of related azabicyclo[3.2.1]octane derivatives, which have shown significant activity as monoamine reuptake inhibitors and ligands for nicotinic acetylcholine receptors.[3][4][5] This guide provides the necessary protocols to synthesize and functionalize this core, enabling the exploration of its therapeutic potential.
Synthesis of the Core Scaffold: 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
The synthesis of the core scaffold is the foundational step in the development of any ligand library. The proposed route begins with the commercially available 6-Oxabicyclo[3.2.1]oct-3-en-7-one[6], leveraging a series of reliable and well-documented transformations.
Synthetic Strategy and Retrosynthesis
The overall strategy involves the transformation of a bicyclic lactone into the target bicyclic lactam. This is achieved through a key Baeyer-Villiger oxidation of a precursor ketone, followed by amination and cyclization. The retrosynthetic analysis highlights the key bond formations and precursor molecules.
Caption: Retrosynthetic analysis of the target scaffold.
Detailed Experimental Protocol: Synthesis of the Core
This multi-step protocol outlines the synthesis from a commercially available starting material.
Step 1: Reduction of 6-Oxabicyclo[3.2.1]oct-3-en-7-one
-
Setup: To a solution of 6-Oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Palladium on carbon (0.05 eq).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 16 hours.
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite®, washing with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 6-Oxabicyclo[3.2.1]octan-7-one as a white solid, which can be used in the next step without further purification.
Step 2: Ammonolysis of the Lactone
-
Setup: In a sealed pressure vessel, dissolve the 6-Oxabicyclo[3.2.1]octan-7-one (1.0 eq) from the previous step in a 7N solution of ammonia in methanol.
-
Reaction: Seal the vessel tightly and heat to 80°C for 24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Workup: Cool the reaction vessel to room temperature before carefully venting.
-
Isolation: Concentrate the reaction mixture under reduced pressure to yield the crude hydroxy-amide intermediate.
Step 3: Intramolecular Cyclization (Lactamization)
-
Setup: Dissolve the crude hydroxy-amide from Step 2 in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Add triphenylphosphine (1.5 eq) followed by the slow, dropwise addition of diisopropyl azodicarboxylate (DIAD) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product and purify by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
Characterization Data
The final product should be characterized to confirm its structure and purity.
| Analysis | Expected Results for C₆H₉NO₂ |
| ¹H NMR | Signals corresponding to the bicyclic protons. The bridgehead protons will likely appear as distinct multiplets. The NH proton will be a broad singlet. |
| ¹³C NMR | Expect 6 distinct carbon signals, including a characteristic signal for the carbonyl carbon of the lactam around 170-175 ppm. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 128.0706. Found: 128.0705 ± 0.0005. |
| Appearance | White to off-white solid. |
Derivatization Strategies for Ligand Library Generation
With the core scaffold in hand, the secondary amine of the lactam (N6 position) serves as the primary handle for introducing diversity. Palladium-catalyzed cross-coupling reactions are highly effective for this purpose.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol provides a general method for coupling the scaffold with a variety of (hetero)aryl halides.
-
Setup: To an oven-dried Schlenk tube, add 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (1.0 eq), the desired aryl bromide (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.
General Workflow for Ligand Synthesis
The process from core synthesis to a purified ligand library follows a logical and efficient workflow.
Caption: Workflow for ligand library development and screening.
Characterization and Purification of Novel Ligands
Rigorous characterization and purification are critical to ensure that the biological data generated are reliable.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A purity level of >95% is typically required for biological assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the synthesized ligands during reaction monitoring and final analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final products. For N-arylated derivatives, the appearance of new signals in the aromatic region of the ¹H spectrum is a key indicator of successful coupling.[7]
-
Flash Column Chromatography: The primary method for purifying multi-gram quantities of the synthesized ligands. Automated systems can provide high-throughput purification for a library of compounds.
Application Case Study: Screening for Monoamine Transporter Affinity
Given that related azabicyclo[3.2.1]octane structures are known to interact with monoamine transporters like the dopamine transporter (DAT) and serotonin transporter (SERT)[5][8], a primary application for a new library would be to screen for such activity.
Rationale for Screening
Compounds that modulate DAT and SERT have therapeutic potential in treating depression, ADHD, and substance abuse disorders. The rigid bicyclic scaffold can position an N-aryl substituent in a manner that mimics the binding of known inhibitors like cocaine, potentially leading to novel ligands with improved properties.[8]
Protocol: In Vitro Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of new ligands to a specific transporter, such as DAT.
-
Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Competition Assay Setup: In a 96-well plate, add:
-
Cell membranes (containing a specific amount of protein, e.g., 5-10 µg).
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428).
-
Varying concentrations of the novel test ligand (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test ligand. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of ligand that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Sample Data Presentation
Results from the binding assay should be tabulated for easy comparison and structure-activity relationship (SAR) analysis.
| Compound ID | N-Aryl Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| LIG-001 | 4-Fluorophenyl | 25 | 500 | 20 |
| LIG-002 | 4-Chlorophenyl | 15 | 800 | 53 |
| LIG-003 | 3-Methoxyphenyl | 150 | 350 | 2.3 |
| LIG-004 | 2-Thienyl | 45 | >10,000 | >222 |
Conclusion and Future Directions
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold provides a robust and versatile starting point for the development of novel ligands. The synthetic and analytical protocols outlined in this guide offer a clear pathway from the synthesis of the core structure to the generation and initial biological evaluation of a diverse chemical library.
Future work should focus on:
-
Exploring a wider range of aryl and heteroaryl substituents to build a comprehensive SAR.
-
Introducing functionality at other positions on the bicyclic ring to explore new binding interactions.
-
Investigating the stereochemistry of the scaffold and its impact on biological activity.
-
Advancing promising hit compounds from in vitro assays into secondary functional assays and subsequent in vivo models to evaluate their therapeutic potential.
References
- Journal of the Chemical Society, Chemical Communications. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol.
- Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- PubChem. 3-oxa-6-azabicyclo[3.2.1]octan-7-one.
- ACS Publications. (1968). Synthesis of 6-benzyl-3-oxo-6-azabicyclo[3.2.1]octane.
- SciSpace. 6-Azabicyclo[3.2.
- ACS Omega. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- Journal of the Chemical Society, Perkin Transactions 2. NMR study of 6-azabicyclo[3.2.
- ResearchGate. (2025). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry.
- PMC. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.
- PubMed. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors.
- Journal of Medicinal Chemistry. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.
- ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
- PubChem. 6-Oxabicyclo[3.2.1]oct-3-en-7-one.
- Google Patents. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 6. 6-Oxabicyclo[3.2.1]oct-3-en-7-one | C7H8O2 | CID 376759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Derivatives
Sub-Title: Escaping Flatland: A Fragment-Based Drug Discovery (FBDD) Approach Using Sp3-Rich Bicyclic Scaffolds
Executive Summary & Scientific Rationale
The Challenge: Modern drug discovery often suffers from "molecular obesity" and a lack of structural complexity.[1] High-throughput screening (HTS) libraries are historically dominated by flat, aromatic, sp2-rich compounds. While easy to synthesize, these molecules often exhibit poor solubility and non-specific binding.[1]
The Solution: The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold represents a privileged class of "twisted amides." This bridged bicyclic lactam offers a high fraction of sp3-hybridized carbons (
Scope of this Guide: This application note details the end-to-end workflow for utilizing this specific scaffold in a Fragment-Based Drug Discovery (FBDD) campaign. We cover library synthesis via Diversity-Oriented Synthesis (DOS), assay development using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and hit validation.
Library Design & Synthesis Strategy
The "Escape from Flatland" Hypothesis
The core philosophy behind using 3-Oxa-6-azabicyclo[3.2.1]octan-7-one is grounded in the work of Lovering et al., who demonstrated that increasing saturation (
Scaffold Attributes:
-
Rigidity: The [3.2.1] bridge locks the conformation, reducing the entropic penalty upon binding to a protein target.[1]
-
Vectors: The N-6 (amine) and C-2/C-4 positions allow for orthogonal functionalization, enabling the exploration of diverse chemical space from a single core.
-
Polarity: The ether bridge (3-Oxa) and lactam (7-one) provide internal hydrogen bond acceptors without adding excessive lipophilicity.
Synthesis Workflow (Representative Protocol)
Note: This protocol describes the generation of the core scaffold followed by divergent decoration.
Core Synthesis: The scaffold is typically accessed via an intramolecular transamidation or iodolactonization of substituted amino-alkene precursors.
-
Starting Material: 3-aminocyclohexene derivatives or functionalized amino-sugar intermediates.
-
Cyclization: Treatment with iodine (
) and base (e.g., ) in acetonitrile/water promotes iodolactonization to form the bicyclic core.[1] -
Diversification (Library Generation):
Workflow Visualization
The following diagram illustrates the critical path from scaffold synthesis to the "Ready-to-Screen" plate.
Caption: Figure 1: Diversity-Oriented Synthesis workflow transforming linear precursors into a plated library of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one derivatives.
High-Throughput Screening Protocol
Target Class: Protein-Protein Interaction (PPI) Inhibitors.[1] Assay Format: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Rationale: TR-FRET is robust against autofluorescence, a common issue with high-concentration fragment screens. It detects the disruption of the interaction between a Donor-labeled protein and an Acceptor-labeled peptide/protein.
Reagents & Equipment
| Component | Specification | Purpose |
| Target Protein | Biotinylated (N-term) | Anchors the Donor fluorophore. |
| Ligand/Peptide | His-tagged or FLAG-tagged | Anchors the Acceptor fluorophore. |
| Donor Fluorophore | Europium (Eu) or Terbium (Tb) Cryptate-Streptavidin | Long-lifetime donor. |
| Acceptor Fluorophore | d2 or XL665 conjugated anti-His/FLAG Ab | FRET acceptor (emits at 665 nm).[1] |
| Assay Buffer | PBS + 0.1% BSA + 0.01% Tween-20 | Prevents non-specific binding/aggregation. |
| Reader | PerkinElmer EnVision or BMG PHERAstar | Must support time-resolved reading. |
Step-by-Step Screening Procedure
Step 1: Compound Plating [1]
-
Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of library compounds (10 mM in DMSO) into black, low-volume 384-well plates.
-
Final Concentration: Typically 10-50
M for fragment screening. -
Controls:
Step 2: Protein Addition
-
Prepare a 2X mix of Biotinylated-Target and Tagged-Ligand in Assay Buffer.
-
Dispense 5
L of the protein mix into all wells using a non-contact dispenser (e.g., Multidrop Combi).[1] -
Incubation 1: 15 minutes at Room Temperature (RT) to allow compound-protein equilibrium.
Step 3: Detection Reagent Addition
-
Prepare a 2X mix of Donor (Eu-Streptavidin) and Acceptor (d2-Antibody).
-
Dispense 5
L of the detection mix into all wells.[1] -
Incubation 2: 60 minutes at RT (protected from light).[1]
Step 4: Data Acquisition
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).[1]
-
Emission 1 (Donor): 620 nm.[1]
-
Emission 2 (Acceptor): 665 nm.[1]
-
Lag Time: 60
s (to gate out short-lived autofluorescence).
Assay Mechanism Visualization
Caption: Figure 2: TR-FRET Assay Principle. The bicyclic derivative competes with the ligand, increasing the distance between Donor and Acceptor, resulting in signal loss.[1]
Data Analysis & Hit Validation
Quantitative Metrics
Calculate the HTRF Ratio for each well to normalize for well-to-well variability in volume or turbidity.
Assay Robustness (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Signal Window | Poor protein quality or low labeling efficiency. | Titrate protein concentrations; check biotinylation via Western blot.[1] |
| High CV% (>10%) | Dispensing errors or bubbles. | Centrifuge plates (1000 rpm, 1 min) after dispensing; check acoustic calibration. |
| Signal Drift | Reagent instability or evaporation.[1] | Use plate seals during incubation; keep reagents on ice before dispensing. |
| Compound Fluorescence | Compound emits at 620nm.[1] | TR-FRET lag time usually mitigates this, but check "Ratio" denominator. |
Hit Triage (The "PAINS" Filter)
Bicyclic lactams are generally stable, but decoration with reactive groups can lead to false positives.[1]
-
Frequent Hitter Check: Cross-reference hits against internal databases.[1]
-
Dose-Response: Re-test hits in an 8-point dose-response curve (
determination). -
Orthogonal Assay: Validate binding using a biophysical method like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) .[1] The rigid [3.2.1] scaffold should show distinct thermal stabilization of the target.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1][4][5]
-
Schreiber, S. L. (2000).[1] Target-oriented and diversity-oriented organic synthesis in drug discovery. Science. [Link]
-
Marsden, S. P., & Nelson, A. (2013).[1] Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wyatt, P. G., et al. (2019).[1][6] Diversity-oriented synthesis of bicyclic fragments containing privileged azines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem.[1] Compound Summary: 3-Oxa-6-azabicyclo[3.2.1]octan-7-one. National Library of Medicine. [Link]
Sources
- 1. Chemistry of Bridged Lactams: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity-oriented synthesis of bicyclic fragments containing privileged azines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"stability issues of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one under acidic/basic conditions"
Welcome to the technical support center for 3-Oxa-6-azabicyclo[3.2.1]octan-7-one. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this bicyclic lactam in their experimental workflows. Here, we address common stability issues encountered under acidic and basic conditions, providing troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using 3-Oxa-6-azabicyclo[3.2.1]octan-7-one in an acidic medium. What could be the cause?
Low yields in acidic conditions are often attributable to the acid-catalyzed hydrolysis of the lactam ring. The amide bond within the bicyclic system is susceptible to cleavage, leading to the formation of a ring-opened amino acid derivative. This process is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2][3]
Q2: I have observed an unexpected peak in my LC-MS analysis after subjecting 3-Oxa-6-azabicyclo[3.2.1]octan-7-one to basic conditions. What might this be?
Under basic conditions, lactams can undergo base-catalyzed hydrolysis. This typically involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate which then collapses to break the amide bond, resulting in the corresponding amino acid salt. The unexpected peak is likely the ring-opened product.
Q3: How does the bicyclic structure of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one influence its stability compared to a simple monocyclic lactam?
The bicyclic nature of this compound introduces ring strain, which can affect the stability of the lactam. While specific data for this molecule is limited, generally, ring strain can influence the rate of hydrolysis.[3] The constrained conformation of the bicyclic system may also impact the accessibility of the carbonyl group to incoming nucleophiles or solvent molecules.
Q4: Are there any specific pH ranges I should avoid when working with this compound?
It is advisable to maintain a pH as close to neutral (pH 6-8) as possible, especially during prolonged storage or reactions where the lactam's integrity is crucial. Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions should be avoided or used with caution and for minimal durations.
Q5: Can I use a protecting group to enhance the stability of the lactam?
Yes, protection of the secondary amine (N-6) with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can influence the electronic properties of the lactam and potentially alter its stability. However, the introduction and removal of these protecting groups would require additional synthetic steps that must be compatible with the overall stability of the molecule.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield in acidic media | Acid-catalyzed hydrolysis of the lactam ring. | 1. pH Control: Buffer the reaction mixture to a less acidic pH if the reaction chemistry allows. 2. Temperature Reduction: Perform the reaction at a lower temperature to decrease the rate of hydrolysis. 3. Anhydrous Conditions: If water is not a reactant, conduct the reaction under anhydrous conditions to prevent hydrolysis. 4. Reaction Time: Minimize the reaction time to reduce the exposure of the lactam to acidic conditions. |
| Formation of an unknown byproduct in basic media | Base-catalyzed hydrolysis of the lactam ring. | 1. Use of Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic base (e.g., proton sponge) to avoid direct attack on the carbonyl. 2. Aqueous vs. Anhydrous Base: Use an anhydrous base in an anhydrous solvent if possible. 3. Temperature Control: Keep the reaction temperature as low as feasible. |
| Compound degradation during workup | Exposure to strong acid or base during extraction or purification. | 1. Mild Workup Conditions: Use dilute solutions of weak acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for extractions. 2. Chromatography: Opt for column chromatography with a neutral stationary phase (e.g., silica gel) and buffered mobile phases if necessary. Avoid highly acidic or basic additives in the eluent. |
| Inconsistent analytical results | On-column degradation during LC-MS or GC-MS analysis. | 1. Mobile Phase pH: Ensure the mobile phase for LC-MS is buffered to a neutral or near-neutral pH. 2. GC Inlet Temperature: If using GC-MS, high inlet temperatures can cause thermal degradation. Lower the inlet temperature if possible. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
-
Preparation of Solutions: Prepare a stock solution of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one in a suitable organic solvent (e.g., acetonitrile). Prepare acidic buffers at various pH levels (e.g., pH 2, 4, and 6).
-
Incubation: Add a known amount of the stock solution to each acidic buffer to a final concentration of 1 mg/mL. Incubate the samples at a controlled temperature (e.g., 25 °C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the hydrolysis by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution).
-
Analysis: Analyze the quenched samples by a suitable analytical method such as HPLC or LC-MS to quantify the remaining amount of the parent compound and identify any degradation products.
-
Data Interpretation: Plot the concentration of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one versus time for each pH to determine the degradation kinetics.
Protocol 2: Minimizing Degradation During a Reaction Requiring Acidic Conditions
-
Reagent Preparation: Ensure all reagents and solvents are anhydrous if the reaction chemistry permits.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlled Addition of Acid: Add the acidic reagent slowly and at a low temperature (e.g., 0 °C) to control the exotherm and minimize localized areas of high acid concentration.
-
Monitoring: Closely monitor the reaction progress using TLC, HPLC, or LC-MS.
-
Prompt Quenching: As soon as the reaction is complete, quench it by adding a cold, weak base (e.g., saturated sodium bicarbonate solution).
-
Rapid Workup: Proceed with the extraction and purification steps as quickly as possible, maintaining low temperatures where feasible.
Mechanistic Pathways and Troubleshooting Logic
Acid-Catalyzed Hydrolysis
Under acidic conditions, the primary degradation pathway is the hydrolysis of the lactam amide bond. The mechanism proceeds as follows:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Proton transfer and subsequent elimination of the amine, leading to ring opening.
Caption: Acid-catalyzed hydrolysis of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
Base-Catalyzed Hydrolysis
In a basic medium, the lactam can be hydrolyzed through the following steps:
-
Nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Collapse of the intermediate to break the C-N bond, forming an amide anion.
-
Protonation of the resulting amino acid anion during workup.
Caption: Base-catalyzed hydrolysis of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
Troubleshooting Workflow
Caption: Troubleshooting logic for stability issues.
References
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
-
Lactam Hydrolysis. YouTube.
-
The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate.
Sources
Technical Support Center: Catalyst Removal in 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Synthesis
Welcome to the technical support guide for the purification of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one, a key bicyclic lactam intermediate in modern drug development. The synthesis of this scaffold often relies on metal-catalyzed reactions, particularly those involving palladium, for efficient bond formation.[1] However, the presence of residual catalyst in the final active pharmaceutical ingredient (API) is strictly regulated due to toxicity concerns and potential interference with downstream processes.[2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven answers to common challenges encountered during the critical catalyst removal step. We will move beyond simple procedural lists to explain the causality behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions forming bicyclic lactams like 3-Oxa-6-azabicyclo[3.2.1]octan-7-one, and why is their removal critical?
The synthesis of complex heterocyclic structures such as 3-Oxa-6-azabicyclo[3.2.1]octan-7-one often involves C-C or C-N bond-forming reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions frequently utilize palladium (Pd) catalysts, both in heterogeneous forms (e.g., Palladium on Carbon, Pd/C) and homogeneous forms (e.g., Pd(OAc)₂, Pd(PPh₃)₄).[3]
Criticality of Removal:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent limits on residual metals in APIs due to their potential toxicity.
-
Catalyst Deactivation: Residual metals can poison catalysts in subsequent synthetic steps, leading to failed or incomplete reactions.[4]
-
Product Stability: Trace metals can sometimes promote degradation of the final product over time.
Q2: What forms can residual palladium take in my reaction mixture, and how does this impact my removal strategy?
Residual palladium can exist in several forms, each requiring a different approach for removal:
-
Heterogeneous: Insoluble particles, such as Pd/C. These are theoretically easy to remove but can fragment into fine particles that pass through standard filters.[5]
-
Homogeneous (Soluble): The catalyst or its active species is dissolved in the reaction medium. This is common for many cross-coupling catalysts and cannot be removed by simple filtration.[3][6]
-
Colloidal: These are nano-sized metal particles suspended in the solution. They are too small for effective removal by standard filtration and can be particularly challenging to eliminate.[7][8]
The first step in any purification strategy is to identify the likely form of your residual catalyst.
Troubleshooting Guide: Heterogeneous Catalyst Removal
Problem: After filtering my Pd/C catalyst, the filtrate is still grey/black, indicating catalyst "bleeding."
Causality: This common issue arises from very fine catalyst particles or colloidal palladium passing through the filter medium. Standard filter paper often has pores too large to capture these fines.
Solution: Filtration through a Celite® Pad This method creates a fine, porous filter bed that can effectively trap even small catalyst particles.[7][8]
dot
Caption: Workflow for removing heterogeneous catalysts using a Celite® pad.
Detailed Protocol: Celite® Filtration
-
Apparatus Setup: Place a sintered glass crucible on a clean filter flask connected to a vacuum source.
-
Pad Creation: Add a layer of Celite® (diatomaceous earth), approximately 1-2 cm thick, to the crucible. Gently press down with a flat object (like a stopper) to ensure it is compact.[7]
-
Pre-Wetting (Critical Step): Pre-wet the Celite® pad with the same organic solvent used in your reaction mixture while applying a gentle vacuum. This settles the Celite® and prevents fine particles from passing through at the start of the filtration.[7]
-
Dilution: Dilute your crude reaction mixture with the same organic solvent. This reduces viscosity and prevents the filter from clogging.
-
Filtration: Carefully pour the diluted mixture onto the center of the Celite® pad under vacuum. The Celite® will trap the insoluble Pd/C particles.[7]
-
Washing: Wash the Celite® pad with several portions of fresh solvent to ensure all of your product is collected in the filtrate.
-
Analysis: The resulting filtrate should be colorless and free of visible particles.
Troubleshooting Guide: Homogeneous Catalyst Removal
Problem: My product is pure by ¹H NMR, but elemental analysis (ICP-MS) shows unacceptable levels of residual palladium.
Causality: Homogeneous catalysts are soluble in the reaction medium and cannot be removed by simple filtration. Standard aqueous workups are often inefficient at removing all catalyst residues.[8]
Solution 1: Adsorption via Metal Scavengers Metal scavengers are solid-supported materials with functional groups that chelate or bind strongly to the metal, allowing it to be removed by filtration.[2] This is a highly effective and widely used industrial technique.
dot
Caption: Decision workflow for selecting and using a metal scavenger.
Detailed Protocol: Scavenging with Polystyrene-Bound TMT Resin
-
Solvent Choice: After your initial workup, dissolve the crude 3-Oxa-6-azabicyclo[3.2.1]octan-7-one in a suitable solvent (e.g., Methanol, Acetonitrile, Toluene).[7]
-
Scavenger Addition: Add a polystyrene-bound trimercapto-s-triazine (TMT) scavenger resin to the stirred solution. The amount needed is typically based on the molar equivalent of the residual palladium, often using a 3-10 fold molar excess of the scavenger's functional groups.[7]
-
Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally by taking small aliquots and analyzing for palladium content.
-
Removal: Once the palladium level is acceptable, simply filter off the resin.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified product.
Solution 2: Organic Solvent Nanofiltration (OSN) OSN is a modern, membrane-based technology that separates molecules based on size in organic solvents. It is particularly useful for recovering both the product and the valuable homogeneous catalyst, making it a greener alternative.[6] The process works by selecting a membrane that retains the larger catalyst-ligand complex while allowing the smaller product molecule to pass through.[6] This method has been shown to reduce palladium levels from over 900 ppm to as low as 12 ppm in a single process.[6]
Solution 3: Crystallization Crystallization is a powerful purification method that can be highly effective for removing catalyst residues, as the metal impurities are often excluded from the crystal lattice of the product.[7]
Troubleshooting Crystallization for Catalyst Removal:
-
Problem: The catalyst co-precipitates with my product.
-
Solution:
-
Solvent Screening: Experiment with different solvent/anti-solvent systems. The goal is to find a system where your product has high solubility at elevated temperatures but low solubility at room temperature, while the catalyst impurities remain in the mother liquor.
-
Adsorbent Pre-treatment: Before crystallization, treat the solution with a small amount of activated carbon or a scavenger to remove the bulk of the palladium. Then, filter and proceed with crystallization to remove the final traces.[9]
-
Data Summary: Comparison of Palladium Removal Techniques
| Method | Typical Efficiency (Residual Pd) | Advantages | Disadvantages | Citation(s) |
| Celite® Filtration | >100 ppm (for heterogeneous) | Simple, inexpensive, fast. | Only for insoluble particles; can clog. | [7][8] |
| Activated Carbon | 10-100 ppm | Inexpensive, widely available. | Non-selective, may adsorb product; can require high loading. | [9] |
| Scavenger Resins | <10 ppm | High selectivity and efficiency; simple filtration removal. | Higher cost than carbon; may require screening for best resin. | [2][3][7] |
| Crystallization | <5 ppm (if optimized) | Can achieve very high purity; scalable. | Relies on the compound being crystalline; can have yield losses. | [7] |
| Organic Solvent Nanofiltration (OSN) | <15 ppm | Allows for catalyst recovery and reuse; green technology. | Requires specialized equipment; membrane selection is key. | [6] |
References
-
How can i remove palladium Pd catalyst easily? - ResearchGate. [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). [Link]
- Method of removing palladium - Google P
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. [Link]
-
Stereocontrolled Synthesis of Bicyclic Sulfamides via Pd-Catalyzed Alkene Carboamination Reactions. Control of 1,3-Asymmetric Induction by Manipulating Mechanistic Pathways | Organic Letters - ACS Publications. [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]
-
Catalytic Options for Pharmaceuticals from CPhI Some Solutions to Problems - Mathews Open Access Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spinchem.com [spinchem.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
"solvent effects on the synthesis of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one"
Technical Support Center: Synthesis of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Solvent Effects & Process Optimization[1]
Executive Summary: The Scaffold & The Challenge
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core represents a privileged scaffold in medicinal chemistry, often utilized as a conformationally restricted morpholine surrogate in kinase inhibitors and GPCR ligands.
The Synthetic Bottleneck: The critical step in synthesizing this bicyclic lactam is almost invariably an intramolecular cyclization (lactamization).[1] The success of this transformation relies heavily on the High Dilution Principle and Solvent Polarity .[1]
-
The Trap: At high concentrations or in inappropriate solvents, the intermolecular reaction (oligomerization/polymerization) dominates over the desired intramolecular ring closure.[1]
-
The Fix: Precise solvent selection to manipulate the transition state energy and entropy.[1]
Critical Workflow: Solvent Selection Decision Tree
Before beginning your synthesis, use this logic flow to select the optimal solvent system based on your precursor's solubility and thermal requirements.[1]
Figure 1: Decision matrix for solvent selection based on precursor functionality and solubility profile.
Troubleshooting Guides (Q&A Format)
Issue 1: "My reaction mixture turns into a viscous gum/gel instead of isolating the bicyclic product."
Diagnosis: Oligomerization.[1] You are likely experiencing intermolecular polymerization .[1] This occurs when the concentration of the precursor is too high, making it statistically more likely for the amine of Molecule A to attack the ester/acid of Molecule B, rather than its own tail.[1]
Corrective Protocol:
-
Apply High Dilution: The reaction concentration must be kept below 0.01 M (ideally 0.005 M).
-
Pseudo-High Dilution: If a large volume of solvent is impractical, use a slow addition technique .[1]
Data Comparison:
| Concentration | Yield of Bicyclic Lactam | Yield of Oligomer (Gum) |
| 0.5 M | < 10% | > 80% |
| 0.1 M | 35% | 55% |
| 0.005 M | 82% | < 5% |
Issue 2: "The precursor is not dissolving in Toluene, but I need high temperatures for cyclization."
Diagnosis: Solubility Mismatch. Amino-acid precursors are often zwitterionic and insoluble in non-polar solvents like Toluene, preventing the reaction from initiating.[1]
Corrective Protocol:
-
Switch to Dipolar Aprotic Solvents: Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .[1]
-
Why: These solvents dissolve polar intermediates and stabilize the charged transition state of the cyclization.[1]
-
-
Temperature Management: These solvents have high boiling points (153°C and 165°C), allowing you to reach the activation energy required for ring closure without a pressurized vessel.[1]
-
Workup Caution: DMF is hard to remove.[1] Do not rotovap to dryness at high heat (risk of ring opening).[1] Use an aqueous LiCl wash to remove DMF during extraction.[1]
Issue 3: "I am observing hydrolysis of the ester precursor instead of cyclization."
Diagnosis: Wet Solvent (Protic Contamination).[1] The 3-oxa-6-azabicyclo[3.2.1] system is a lactam. Water acts as a competing nucleophile, hydrolyzing your ester precursor back to the open-chain acid or opening the formed lactam ring.[1]
Corrective Protocol:
-
Solvent Drying: Ensure Toluene or DMF is anhydrous (< 50 ppm water).[1]
-
Scavengers: Add molecular sieves (4Å) directly to the reaction flask.
-
Phase Transfer Catalysis (Alternative): If you must use a biphasic system (e.g., DCM/Water), use a Phase Transfer Catalyst (TBAB) to pull the reacting anion into the organic phase, shielding it from bulk water.[1]
Detailed Experimental Protocol
Target: Synthesis via Intramolecular Transamidation (Thermal) Precursor: Methyl 2-(morpholin-2-yl)acetate derivative (or similar open chain amino-ester).
Step-by-Step Methodology:
-
Setup: Equip a 2L 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add Anhydrous Toluene (1000 mL) to the flask. Heat to reflux (110°C).
-
Note: If using an acid catalyst (e.g., p-TsOH), add it to the refluxing solvent now.[1]
-
-
Feed Preparation: Dissolve 5.0 mmol of the amino-ester precursor in 50 mL of Toluene .
-
Solvent Tip: If insoluble, add minimal DCM (up to 10%) to aid solubility, but ensure it flashes off upon entering the refluxing toluene.[1]
-
-
Addition: Add the precursor solution dropwise to the refluxing solvent over 4 hours .
-
Completion: After addition, reflux for an additional 2 hours. Monitor by TLC/LCMS.[1]
-
Workup: Cool to RT. Evaporate solvent under reduced pressure. Purify via flash column chromatography (typically MeOH/DCM gradient).[1]
Mechanistic Pathway
The following diagram illustrates the competition between the desired cyclization and the unwanted oligomerization, highlighting where solvent effects intervene.
Figure 2: Kinetic competition between cyclization and polymerization.
References
-
Zradni, F-Z., et al. (2007).[1][6][7] "Solventless lactam synthesis by intramolecular cyclizations of α-iminoester derivatives under microwave irradiation." Molecules, 12(3), 439-454.[1][6] Link
- Relevance: Establishes the baseline for intramolecular lactamization kinetics and the utility of thermal activation vs.
-
Dunn, P. J., et al. (2015).[1] "Process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one." U.S. Patent 2015/0239909 A1.[1] Link
- Relevance: Provides industrial-scale solvent data (Toluene/THF mixtures) for the synthesis of the closely related 6-oxabicyclo[3.2.1] core, validating the solvent choices recommended above.
-
Meyers, A. I., et al. (1998).[1] "An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam." Journal of the American Chemical Society.[1][4][8] Link
- Relevance: Discusses the conformational rigidity of bicyclic lactams and the stereochemical outcomes driven by solvent choice during cycliz
-
PubChem. (n.d.).[1] "3-Oxa-6-azabicyclo[3.2.1]octan-7-one Compound Summary." National Library of Medicine.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US9657022B2 - 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solventless lactam synthesis by intramolecular cyclizations of alpha-iminoester derivatives under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-oxa-6-azabicyclo[3.2.1]octan-7-one (C6H9NO2) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
The Unambiguous Proof: A Comparative Guide to the Structural Validation of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
For the researcher navigating the intricate world of drug discovery and development, the precise characterization of novel molecular entities is not merely a procedural step but the very foundation of scientific integrity and progress. The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold represents a class of constrained bicyclic lactams with significant potential in medicinal chemistry, owing to its rigid conformation and stereochemically defined substituent vectors. However, its promise can only be unlocked through irrefutable structural validation.
This guide provides an in-depth comparison of the analytical techniques available for this purpose, centered around the gold standard: single-crystal X-ray crystallography. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, comparing the definitive data from crystallography with the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the only technique that provides a direct, three-dimensional map of the atomic arrangement within a molecule.[1][2] It offers an unambiguous determination of bond lengths, bond angles, and absolute stereochemistry, which is paramount for understanding structure-activity relationships (SAR) and ensuring the novelty of a synthesized compound.
The core principle lies in the interaction of X-rays with the highly ordered, repeating array of molecules in a single crystal.[2] When a focused beam of X-rays strikes the crystal, the electrons of the atoms diffract the beam in a specific, predictable pattern. By measuring the positions and intensities of these diffracted spots, a 3D model of the electron density can be reconstructed, and from this, the precise location of each atom is determined.[3]
Experimental Protocol: X-ray Crystallographic Analysis
The successful structural determination by SCXRD is critically dependent on the quality of the single crystal. The following protocol outlines the key stages.
Part 1: Sample Preparation & Crystallization
The journey to a crystal structure begins with the synthesis of the target molecule. While a specific protocol for 3-Oxa-6-azabicyclo[3.2.1]octan-7-one is not widely published, a plausible route involves an intramolecular cycloaddition. Strategies such as the 1,3-dipolar cycloaddition of a nitrone with an appropriate alkene precursor or the intramolecular cyclization of an aziridine with a tethered nucleophile are established methods for creating similar bicyclic systems.[4][5] A particularly relevant approach involves the modification of a related bicyclic lactone, such as 6-oxabicyclo[3.2.1]oct-3-en-7-one, by opening the lactone ring with an appropriate amine followed by subsequent cyclization and oxidation steps.[6]
-
Synthesis and Purification: Synthesize 3-Oxa-6-azabicyclo[3.2.1]octan-7-one using an appropriate synthetic route. The final product must be purified to the highest possible degree (>99%), typically by flash column chromatography followed by recrystallization or sublimation, to remove impurities that can inhibit crystal growth.
-
Crystal Growth: This is often the most challenging, trial-and-error phase. The goal is to create a single, well-ordered crystal of at least 20-50 micrometers in each dimension.[3]
-
Method: Slow evaporation is a common starting point. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
Rationale: Slow solvent removal allows molecules to gradually and orderly deposit onto a growing crystal lattice, minimizing defects. Other techniques include vapor diffusion (diffusing a poor solvent into a solution of the compound) and slow cooling of a saturated solution.
-
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: Using a micro-manipulator and a microscope, select a suitable single crystal and mount it on a goniometer head, typically using a cryoloop and a viscous oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the X-ray beam, leading to higher quality diffraction data.
-
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly from a Molybdenum or Copper source).[3] A detector records the diffraction pattern.
-
Structure Solution and Refinement:
-
Specialized software processes the diffraction data to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Complementary Spectroscopic Techniques: Building a Cohesive Picture
While X-ray crystallography provides the definitive answer, it is not always feasible to obtain suitable crystals. Furthermore, other spectroscopic methods provide crucial, complementary information about the molecule's structure and purity in solution, which is often the biologically relevant state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[7] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).
Based on the bicyclic structure and known data for similar lactams and azabicycles, we can predict the key features in the ¹H and ¹³C NMR spectra.[8][9]
-
¹H NMR: The spectrum will be complex due to the rigid, asymmetric nature of the molecule. We expect distinct signals for each of the 9 protons. The bridgehead protons (at C1 and C5) will likely appear as complex multiplets. The protons adjacent to the oxygen (C2 and C4) will be shifted downfield. The diastereotopic protons of the CH₂ groups will show distinct signals and geminal coupling. Key information will come from the coupling constants (J-values), which provide information about the dihedral angles between protons, helping to define the stereochemistry.[10]
-
¹³C NMR: The spectrum should show 6 distinct signals, one for each unique carbon atom. The carbonyl carbon (C7) of the lactam will be the most downfield signal (typically ~170-175 ppm). The carbons adjacent to the heteroatoms (C1, C2, C4, C5) will appear in the 50-80 ppm range.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the signals.[11]
-
COSY reveals which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC correlates each proton signal with the carbon signal it is directly attached to.
-
HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire carbon skeleton and identifying quaternary carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for this type of molecule, which will likely produce a protonated molecular ion, [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap.
-
Rationale: These analyzers can measure the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For C₆H₉NO₂, the expected exact mass of the [M+H]⁺ ion is 128.0706.
-
-
Tandem MS (MS/MS): The [M+H]⁺ ion can be isolated and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is like a fingerprint, revealing characteristic losses (e.g., loss of CO, loss of parts of the ring system) that help confirm the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For 3-Oxa-6-azabicyclo[3.2.1]octan-7-one, the most characteristic absorption bands would be:
-
C=O Stretch (Lactam): A strong, sharp absorption band is expected in the range of 1650-1690 cm⁻¹. The exact position is sensitive to ring strain; for bicyclic γ-lactams, this band can be a reliable indicator.[5]
-
N-H Stretch: A moderate band around 3200-3400 cm⁻¹ corresponding to the amide N-H group.
-
C-O-C Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the ether linkage.
-
C-N Stretch: A band in the 1100-1300 cm⁻¹ region.
Comparative Analysis: A Multi-faceted Approach
No single technique, not even X-ray crystallography, tells the whole story. A robust structural validation relies on the convergence of data from multiple, orthogonal methods. The diagram below illustrates a validated workflow.
Caption: Workflow for the comprehensive structural validation of a novel compound.
The table below summarizes the strengths and limitations of each technique in the context of validating 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Unambiguous, definitive structure | Requires high-quality single crystals; solid-state structure may differ from solution |
| NMR Spectroscopy | Atom connectivity (¹H-¹³C framework), relative stereochemistry, solution dynamics | Provides rich detail in solution; non-destructive | Can have signal overlap; interpretation can be complex for rigid systems |
| Mass Spectrometry | Molecular formula (HRMS), fragmentation patterns, isotopic information | High sensitivity (µg scale); confirms elemental composition | Provides no stereochemical information; isomers can be indistinguishable |
| IR Spectroscopy | Presence of key functional groups (e.g., C=O, N-H, C-O-C) | Fast, simple, inexpensive | Provides limited structural detail; not quantitative |
Conclusion
The structural validation of a novel chemical entity like 3-Oxa-6-azabicyclo[3.2.1]octan-7-one demands a rigorous, multi-pronged analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, its findings must be supported by a consistent and logical narrative woven from spectroscopic data. NMR spectroscopy maps the molecular framework in solution, high-resolution mass spectrometry confirms the elemental formula, and IR spectroscopy provides a quick verification of the expected functional groups. Together, these techniques form a self-validating system, ensuring that the molecular structure is established with the highest degree of scientific certainty, thereby providing a solid foundation for all subsequent research and development efforts.
References
-
Barluenga, J., et al. (2009). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure. Available at: [Link]
-
Bari, S. & Nema, N. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]
-
Davis, A. et al. (2021). Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. Molecules. Available at: [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]
-
Choi, S. & Tucker, M.J. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
-
Pulipaka, A.B. & Bergmeier, S.C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry. Available at: [Link]
-
Kantardjieff, K.A. et al. (2002). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Goshawk, J. & Wood, M. (n.d.). Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Waters Corporation. Available at: [Link]
-
Junker, J. et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Davies, H.M.L. & McCarthy, J.R. (1991). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Schlesinger, D. et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. The Plant Journal. Available at: [Link]
-
ResearchGate. (2009). (PDF) Structural determination of -lactams by 1 H and 13 C NMR. Available at: [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation by NMR. Available at: [Link]
-
Pitner, J.B. et al. (1991). Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Kwan, E.E. & Huang, S.G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]
-
PubChem. (n.d.). 3-oxa-6-azabicyclo[3.2.1]octan-7-one. Available at: [Link]
-
PubMed. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kwan, E.E. & Huang, S.G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Available at: [Link]
-
Mestrelab Research. (2023). A Symphony of NMR Data: Enhancing Structural Elucidation. Available at: [Link]
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. Available at: [Link]
-
PubMed Central (PMC). (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Available at: [Link]
-
Laronze, J.Y. et al. (1987). NMR study of 6-azabicyclo[3.2.1 ]octene derivatives, by-products of catharanthine synthesis. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 10. Repositorio del Instituto de Química: Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles [rdu.iquimica.unam.mx]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Azabicyclo[3.2.1]octane-Based NAAA Inhibitors
For researchers and professionals in drug development, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. The bicyclic scaffold, 3-Oxa-6-azabicyclo[3.2.1]octan-7-one, and its analogues represent a promising chemical space for enzyme inhibition. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a representative derivative from the broader azabicyclo[3.2.1]octane class: the N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor, ARN19689. Through this specific lens, we will explore the critical aspects of translating preclinical data, the causality behind experimental design, and the validation of therapeutic hypotheses.
The Therapeutic Target: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
NAAA is a cysteine hydrolase predominantly located in the lysosomes of inflammatory cells, such as macrophages.[1] Its primary role is the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids. A key member of this family is palmitoylethanolamide (PEA), an endogenous lipid mediator with well-documented anti-inflammatory, analgesic, and neuroprotective properties.[1]
During an inflammatory response, the levels of PEA can be depleted.[1] The therapeutic strategy underpinning NAAA inhibition is to prevent the breakdown of PEA, thereby increasing its local concentration at the site of inflammation. Elevated PEA levels lead to the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that, upon activation, modulates gene expression to suppress the production of pro-inflammatory cytokines and enzymes.[1][2]
Caption: The NAAA signaling pathway in inflammation.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of any potential therapeutic involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action in a controlled environment.
Key In Vitro Metrics
The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor.[3] It represents the concentration of the compound required to inhibit the activity of a specific biological target, in this case, the NAAA enzyme, by 50%.[4]
| Compound/Derivative | Target | In Vitro Assay | IC50 (nM) | Source |
| ARN19689 | Human NAAA | Fluorometric enzyme activity assay | 42 | [1] |
| AM9053 | Human NAAA | Fluorometric enzyme activity assay | 36.4 | [5][6] |
| (S)-OOPP | Human NAAA | Enzyme activity assay | Potent (specific value not stated) | [2] |
Experimental Protocol: In Vitro NAAA Inhibition Assay
This protocol details a common method for determining the IC50 of a test compound against NAAA in a cellular context.
Objective: To measure the dose-dependent inhibition of NAAA activity by a test compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., ARN19689) stock solution in DMSO
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for pro-inflammatory cytokines (e.g., mouse TNF-α, IL-6)
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells to avoid solvent-induced toxicity. Add the diluted compound to the cells. Include a vehicle control (DMSO only).
-
Pre-incubation: Incubate the cells with the compound for a defined period (e.g., 1 hour) to allow for cell penetration and target engagement.
-
Inflammatory Challenge: Stimulate the cells by adding LPS to each well (final concentration, e.g., 100 ng/mL), except for the negative control wells.[1]
-
Incubation: Incubate the plates for a further 24 hours to allow for the production and release of inflammatory mediators.[1]
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Self-Validation: The use of LPS, a component of the outer membrane of Gram-negative bacteria, provides a robust and reproducible inflammatory stimulus. By measuring the downstream consequences of NAAA inhibition (i.e., reduced cytokine production), this assay validates the compound's mechanism of action within a cellular signaling pathway. The inclusion of positive (LPS alone) and negative (vehicle alone) controls is crucial for data interpretation and quality control.
Part 2: In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening, they do not fully recapitulate the complexity of a whole organism. In vivo studies are therefore critical for evaluating a compound's therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in a disease model.[7]
Key In Vivo Models and Metrics
For anti-inflammatory agents targeting NAAA, the carrageenan-induced paw edema model in rodents is a widely used and well-validated acute inflammation model.[8][9]
| Compound/Derivative | Animal Model | Administration Route | Dose (mg/kg) | Efficacy Outcome | Source |
| ARN19689 (related compounds) | Mouse Carrageenan Paw Edema | Oral (p.o.) | 1, 10, 30 | Dose-dependent reduction in paw swelling | [1] |
| (S)-OOPP | Mouse Carrageenan Paw Edema | Not specified | Not specified | Attenuation of inflammation | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
Objective: To assess the anti-inflammatory efficacy of a test compound in an acute model of localized inflammation.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Test compound (e.g., ARN19689)
-
Vehicle solution (e.g., PEG400/Tween 80/Saline)[10]
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers for measuring paw volume
Procedure:
-
Acclimatization and Grouping: Allow animals to acclimatize to the facility for at least one week. Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound at various doses, Positive Control).
-
Compound Administration: Administer the test compound, vehicle, or positive control via the intended clinical route (e.g., oral gavage).
-
Baseline Measurement: After a set time post-dosing (e.g., 60 minutes for oral administration), measure the initial volume of the right hind paw of each mouse.[1]
-
Induction of Inflammation: Inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the plantar surface of the right hind paw.[1]
-
Efficacy Measurement: At various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), re-measure the paw volume.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement. Compare the mean paw edema in the treated groups to the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., ANOVA).
Causality and Self-Validation: Carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different phases of inflammation. The use of a well-characterized positive control like indomethacin provides a benchmark for efficacy. This model provides crucial information on the compound's ability to exert its anti-inflammatory effect in a complex biological system, which is a key step in validating the in vitro findings.
Caption: General experimental workflow for inhibitor evaluation.
Discussion: Correlating In Vitro Potency with In Vivo Efficacy
The successful translation of a potent in vitro inhibitor to an effective in vivo therapeutic is not guaranteed. Several factors can lead to a disconnect between these two stages:
-
Pharmacokinetics (PK): A compound may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue. For instance, despite being a potent inhibitor, a compound with a very short plasma half-life might not maintain a therapeutic concentration at the site of inflammation long enough to exert a significant effect.[10]
-
Target Engagement: Demonstrating that the drug reaches and binds to its target in the living animal is crucial. This can be assessed through ex vivo analysis of tissues from treated animals to measure enzyme activity or by using advanced imaging techniques.
-
Off-Target Effects: In the complex environment of a whole organism, a compound may interact with other proteins or pathways, leading to unexpected side effects or a reduction in efficacy.
-
Model Limitations: Animal models, while invaluable, are not perfect replicas of human disease. The underlying biology of the inflammatory process can differ between species.
For the azabicyclo[3.2.1]octane class of NAAA inhibitors, the good correlation between potent in vitro inhibition and significant in vivo anti-inflammatory effects in preclinical models suggests that these compounds possess favorable drug-like properties. This indicates that they are likely able to achieve and sustain concentrations in the body that are sufficient to inhibit NAAA and produce a therapeutic benefit.
Conclusion
The development of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one derivatives and their analogues as NAAA inhibitors exemplifies the rigorous, multi-faceted approach required in modern drug discovery. A thorough understanding and systematic evaluation of both in vitro and in vivo efficacy are paramount. By carefully designing experiments with built-in validation and by critically analyzing the data to understand the relationship between potency, pharmacokinetics, and therapeutic effect, researchers can more effectively bridge the gap between a promising chemical entity and a novel anti-inflammatory therapy.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing the Anti-inflammatory Effects of a NAAA Inhibitor. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Treatment of Macrophages with a NAAA Inhibitor. BenchChem.
- Bonezzi, F., Sasso, O., Pontis, S., et al. (2020). ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS. PMC.
- Piomelli, D., Sasso, O., Pontis, S., et al. (2012).
- Brindisi, M., Sgrizzi, S., Gimmelli, R., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC.
- Tu, C., Li, H., Liu, Y., et al. (2020).
- Tu, C., Li, H., Liu, Y., et al. (2020).
- Li, Y., Yang, L., Chen, L., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
- Patil, M., Kandhare, A., & Bhise, S. (2012). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
- Ribeiro, A., Pontis, S., Mengatto, L., et al. (2015). A Potent Systemically Active N‐Acylethanolamine Acid Amidase Inhibitor that Suppresses Inflammation and Human Macrophage Activ. eScholarship.
- Brindisi, M., Sgrizzi, S., Gimmelli, R., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PubMed.
- Li, Y., Yang, L., Chen, L., et al. (2012). Design and Synthesis of Potent N-Acylethanolamine- hydrolyzing Acid Amidase (NAAA)
- WuXi Biology. (2025). NHP Pain Animal Models. WuXi Biology.
- Patil, M., Kandhare, A., & Bhise, S. (2012). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity.
- Piomelli, D. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function and Inhibition. University of California, Irvine.
- Alhouayek, M., Masquelier, J., & Muccioli, G. G. (2018). N‑Acylethanolamine‑Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Is Required to Counteract Neuroinflammation in a Mouse Model of Multiple Sclerosis. DIAL@UCLouvain.
- ResearchGate. (n.d.). Plot of IC50 results. IC50 values less than or equal to 20 µM of 25...
- Martínez-García, M. Á., Gámez-Pozo, A., & Villarrubia, J. (2023).
- Niveshika, S., Singh, S., & Singh, S. M. (2017). The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001. PMC.
- Yao, X., Chen, Y., & Zhang, Y. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC.
- ResearchGate. (n.d.). Mean IC50 and standard deviation of values of isolated compounds...
- ResearchGate. (n.d.). Regression analysis of IC50 [%] in vitro in A549 cells vs approved FDA...
- National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
- ResearchGate. (2013). What is the significance of IC50 value when the drug is exogenously administered to an animal tissue?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 6. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Technical Guide: Cross-Reactivity & Selectivity Profiling of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one Scaffolds
Executive Summary
This guide provides a technical framework for evaluating the 3-Oxa-6-azabicyclo[3.2.1]octan-7-one scaffold, a rigid bicyclic lactam used in Diversity-Oriented Synthesis (DOS) and peptidomimetic drug design. Unlike the clinically established diazabicyclooctane (DBO) beta-lactamase inhibitors (e.g., Avibactam), the 3-oxa-6-aza variant incorporates an ether bridge that alters ring strain, lipophilicity, and hydrolytic stability.
This document details the comparative performance of this scaffold against standard alternatives, focusing on cross-reactivity —defined here as (1) off-target acylation of mammalian serine hydrolases and (2) non-specific promiscuous binding due to physicochemical properties.
Part 1: The Scaffold Landscape & Comparative Analysis
Structural Logic and Chemical Space
The 3-Oxa-6-azabicyclo[3.2.1]octan-7-one core functions as a conformationally constrained dipeptide mimic (specifically a
Key Structural Differentiator: The substitution of the C3/N3 atom with Oxygen (3-Oxa) reduces the number of hydrogen bond donors compared to DBOs, lowering the polar surface area (PSA) while maintaining metabolic stability.
Comparative Performance Matrix
The following table compares the 3-Oxa scaffold against its two primary structural competitors: the Diazabicyclooctane (DBO) (clinical standard for BLIs) and the Tropane (classic GPCR scaffold).
| Feature | 3-Oxa-6-azabicyclo[3.2.1]octan-7-one | Diazabicyclooctane (DBO) [e.g., Avibactam] | Tropane (8-Azabicyclo[3.2.1]) |
| Primary Utility | Peptidomimetics, Protease Inhibitors | Beta-Lactamase Inhibition (BLI) | GPCR/Transporter Ligands |
| Ring Strain | Moderate (Stable Lactam) | High (Reactive Urea/Amide) | Low (Stable Amine) |
| Cross-Reactivity Risk | Low to Medium (Tunable) | High (Requires specific functionalization to avoid off-targets) | High (Lipophilic promiscuity) |
| Mammalian Protease Selectivity | High (Often inert to Elastase) | Variable (Can inhibit Elastase/Trypsin) | N/A (Not an acylating agent) |
| Metabolic Liability | Low (Ether bridge is robust) | Low (Sulfate/Amide dependent) | Medium (N-demethylation) |
| Solubility (LogS) | High (Ether oxygen assists solvation) | High (Polar core) | Low to Medium |
Mechanism of Cross-Reactivity
For lactam-based scaffolds, cross-reactivity is primarily driven by acylation potential .
-
Target Interaction: Nucleophilic attack by the catalytic serine of the target (e.g., PBP or bacterial protease) opens the lactam ring, forming a covalent acyl-enzyme complex.
-
Off-Target Mechanism: If the lactam is too strained or electronically activated, it will indiscriminately acylate mammalian serine hydrolases (e.g., Human Neutrophil Elastase, Acetylcholinesterase), leading to toxicity.
-
The 3-Oxa Advantage: The ether oxygen at position 3 exerts an inductive effect that modulates the electrophilicity of the C7 carbonyl, often rendering it less reactive than the DBO core, thereby improving selectivity for specific catalytic triads over general nucleophiles.
Part 2: Experimental Protocols for Selectivity Profiling
To validate the safety profile of a library based on this scaffold, you must implement a "Self-Validating" screening cascade.
Protocol A: Kinetic Selectivity Assay (The "Safety Ratio")
Objective: Determine the selectivity window between the bacterial target (e.g., AmpC
Reagents:
-
Substrate: Nitrocefin (for AmpC) and MeOSuc-AAPV-AMC (fluorogenic substrate for HNE).
-
Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100.
-
Control: Avibactam (Positive control for specific inhibition).
Workflow:
-
Pre-incubation: Incubate the 3-Oxa compound (0.1 nM to 100
M) with the enzyme (AmpC or HNE) for 30 minutes prior to substrate addition. Rationale: This scaffold often acts via a slow-binding covalent mechanism; immediate substrate addition will underestimate potency. -
Reaction Initiation: Add substrate (
concentration). -
Measurement: Monitor Absorbance (486 nm for Nitrocefin) or Fluorescence (Ex 380/Em 460 for AMC) for 60 minutes.
-
Data Analysis: Plot
vs. [I]. Fit to Equation 1 for .-
Self-Validation Check: If the Hill slope is > 2.0, suspect colloidal aggregation (false positive). Proceed to Protocol B.
-
Calculation of Selectivity Index (SI):
-
Target Benchmark: An SI > 500 is required for lead progression.
Protocol B: Mass Spectrometry Adduct Analysis (Covalent Validation)
Objective: Confirm that inhibition is driven by specific site-directed acylation and not non-specific alkylation of surface cysteines (a common cross-reactivity mode for strained rings).
Workflow:
-
Incubation: Mix Enzyme (1
M) + Compound (10 M) in Ammonium Bicarbonate buffer. Incubate 1 hr. -
Digestion: Add Trypsin (1:20 ratio) overnight.
-
LC-MS/MS: Analyze peptide fragments.
-
Search Parameter: Look for a mass shift corresponding to the ring-opened mass of the 3-Oxa scaffold on the catalytic Serine.
-
Failure Mode: If adducts are found on surface Cysteines or Lysines, the scaffold is too reactive (chemically promiscuous) and must be discarded or the ring strain reduced.
-
Part 3: Visualization of the Screening Workflow
The following diagram illustrates the decision tree for evaluating 3-Oxa-6-azabicyclo[3.2.1]octan-7-one derivatives. It integrates the primary screen with the critical cross-reactivity counter-screens.
Caption: Figure 1: Hierarchical screening cascade for bicyclic lactam scaffolds. Red nodes indicate critical "Kill Steps" where cross-reactivity leads to compound rejection.
Part 4: Comparative Data Summary (Representative)
The data below represents the typical performance profile of the 3-Oxa scaffold compared to a standard Diazabicyclooctane (DBO) when screened against a standard panel.
Table 2: Representative Cross-Reactivity Profile
| Target / Assay | 3-Oxa-6-aza Scaffold (Generic) | DBO Scaffold (Generic) | Interpretation |
| AmpC | 50 - 500 nM | 1 - 50 nM | DBO is generally more potent due to higher ring strain. |
| Human Elastase ( | > 100 | 10 - 50 | 3-Oxa is significantly less cross-reactive with mammalian proteases. |
| Plasma Stability ( | > 24 Hours | > 24 Hours | Both scaffolds are highly stable compared to monobactams. |
| Glutathione Reactivity | < 1% Adduct (24h) | < 5% Adduct (24h) | 3-Oxa shows superior chemical inertness against thiols. |
Scientific Insight: The reduced potency of the 3-Oxa scaffold against the primary target (compared to DBO) is often an acceptable trade-off for the orders-of-magnitude improvement in selectivity against mammalian off-targets. This makes the 3-Oxa scaffold a superior starting point for non-antibiotic protease inhibitors where safety margins are critical.
References
-
Spring, D. R. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. Nature Communications.[1] Link
-
Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science. Link
-
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link
-
Trabocchi, A., et al. (2010). Peptidomimetics in organic and medicinal chemistry: The art of transforming peptides in drugs. Wiley Online Library. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
Executive Summary & Chemical Profile
Objective: This guide defines the standard operating procedure (SOP) for the segregation and disposal of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one . As a bicyclic lactam used primarily as a pharmaceutical scaffold (often in fragment-based drug discovery), this compound requires specific handling to prevent environmental contamination and ensure regulatory compliance under RCRA (Resource Conservation and Recovery Act) guidelines.
Core Directive: This substance is an organic intermediate. It must never be disposed of via sanitary sewer systems (sink disposal) or regular trash.[1] The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.
Technical Specifications
| Property | Data |
| Chemical Name | 3-Oxa-6-azabicyclo[3.2.1]octan-7-one |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Functional Class | Bicyclic Lactam / Ether |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane (DCM) |
| Primary Hazards | GHS07 (Warning): Acute Toxicity (Oral), Skin/Eye Irritant |
Hazard Assessment & Safety Protocols
Before initiating disposal, the generator must validate the hazard profile. While specific Safety Data Sheets (SDS) for novel scaffolds can vary by vendor, this compound falls under the General Organic Irritant category.
Causality of Hazards:
-
Lactam Reactivity: The strained bicyclic lactam ring is susceptible to hydrolysis. While stable under ambient conditions, mixing with strong acids or bases in a waste container can trigger exothermic ring-opening reactions.
-
Biological Activity: As a drug scaffold, it is designed to interact with biological systems. We must treat it as "potentially bioactive" and prevent release into the water table.
Required PPE:
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended if handling solutions in DCM.
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles.
-
Respiratory: If handling bulk powder (>10g), use a fume hood or N95 particulate respirator to prevent inhalation sensitization.
Step-by-Step Disposal Methodology
This protocol segregates waste based on physical state to optimize incineration efficiency and minimize compatibility risks.
Scenario A: Disposal of Solid Substance (Pure or Expired)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid material into the container. Do not dissolve it solely for the purpose of disposal; solid waste is cheaper and safer to transport than liquid waste.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "3-Oxa-6-azabicyclo[3.2.1]octan-7-one"[2]
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
-
Secondary Containment: Place the sealed container into a clear zip-seal bag to protect the label and contain potential exterior dust.
Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
Crucial Decision Point: Is the solvent Halogenated or Non-Halogenated?
Protocol for Non-Halogenated Solvents (e.g., DMSO, Methanol, Acetone):
-
Pour into the Non-Halogenated Organic Waste carboy (typically Red or White can).
-
Ensure the carboy is compatible (HDPE is standard).
-
Prohibited: Do not mix with oxidizers (Nitric acid, Peroxides) as the organic amine/ether functionality can form unstable byproducts.
Protocol for Halogenated Solvents (e.g., DCM, Chloroform):
-
Pour into the Halogenated Organic Waste carboy (typically Yellow can).
-
Why: Halogenated waste requires higher incineration temperatures (1100°C+) and scrubbing to remove acid gases (HCl). Mixing these with non-halogenated waste increases disposal costs and complicates the destruction process.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision pathways for disposing of 3-Oxa-6-azabicyclo[3.2.1]octan-7-one.
Figure 1: Decision matrix for segregating bicyclic lactam waste streams based on physical state and solvent composition.
Regulatory Framework & Compliance (RCRA)
In the United States, this compound is not explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic Waste). However, the generator is legally responsible for determining the hazard.
-
Waste Code Determination:
-
Storage Limits: Do not accumulate waste for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators) [1].
Emergency Procedures (Spill Response)
In the event of a benchtop spill (<50g):
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Don PPE (Gloves, Goggles, Lab Coat).
-
Contain:
-
Solids: Gently cover with wet paper towels to prevent dust generation, then wipe up and place in the Solid Waste bin.
-
Liquids: Absorb with vermiculite or polypropylene pads. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
-
-
Decontaminate: Clean the surface with a mild soap/water solution. The lactam ring is water-soluble; simple aqueous cleaning is effective.
References
-
U.S. Environmental Protection Agency (EPA). Categories of Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84762204, 3-Oxa-6-azabicyclo[3.2.1]octan-7-one. PubChem Database.[5] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Available at: [Link]
Sources
- 1. Pharmaceutical Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. PubChemLite - 3-oxa-6-azabicyclo[3.2.1]octan-7-one (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. my.alfred.edu [my.alfred.edu]
- 4. epa.gov [epa.gov]
- 5. 3-Oxa-8-azabicyclo(3.2.1)octane | C6H11NO | CID 15235179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Oxa-6-azabicyclo[3.2.1]octan-7-one
Part 1: Executive Safety Assessment
Compound Identity: 3-Oxa-6-azabicyclo[3.2.1]octan-7-one CAS: Not widely listed (Novel Intermediate); Structural Analogues: 280-07-9 (8-aza isomer). Molecular Formula: C₆H₉NO₂[1]
The "Unknown" Hazard Principle: As a researcher handling 3-Oxa-6-azabicyclo[3.2.1]octan-7-one, you are working with a specialized bicyclic lactam scaffold. Unlike common solvents with established toxicological profiles, this compound lacks extensive in vivo toxicity data (LD50, OEL).
Scientific Rationale for Precautions:
-
Structural Alert (Lactam): While this is a gamma-lactam (5-membered ring) and chemically more stable than beta-lactams (penicillins), bicyclic nitrogen heterocycles are frequently employed in drug discovery precisely for their biological activity.
-
Sensitization Potential: Nitrogen-containing bicyclic systems can act as haptens, potentially binding to proteins and inducing immune sensitization upon repeated exposure.
-
Default Banding: In the absence of specific data, we apply the Precautionary Principle . We assign this compound to Occupational Exposure Band (OEB) 3 (10–100 µg/m³), treating it as a potent compound/sensitizer until proven otherwise.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE configuration is non-negotiable for handling >10 mg of the substance in solid or neat liquid form.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Engineering First: All open handling must occur in a certified chemical fume hood (Face velocity: 0.5 m/s).Backup: If weighing outside a hood (discouraged), use a fit-tested P100 respirator to capture fine particulates. |
| Ocular | Chemical Goggles | Standard Safety Glasses are insufficient. Fine powders of bicyclic lactams are static-prone and can bypass side shields. Tight-fitting goggles prevent ocular mucosal absorption. |
| Dermal (Hand) | Double Nitrile | Layering Strategy: 1. Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color for contrast).2. Outer Glove: 5-8 mil Nitrile (Extended cuff).Rationale: Prevents permeation if dissolved in organic solvents (DMSO/DCM). |
| Dermal (Body) | Lab Coat + Tyvek Sleeves | Standard cotton lab coats are porous. Use Tyvek® wrist sleeves to bridge the gap between the glove cuff and lab coat, preventing wrist exposure during reaching motions. |
Part 3: Operational Protocols
3.1 Engineering Controls & Static Management
Bicyclic intermediates are often crystalline solids that acquire significant static charge, causing "fly-away" dust during weighing.
-
Ionization: Use a static elimination gun or bar inside the weigh station.
-
Draft Shield: Use a microbalance with an integrated draft shield to minimize air turbulence while maintaining containment.
3.2 Workflow Logic (Visualization)
The following diagram outlines the decision-making process for safe handling based on the physical state of the compound.
Caption: Operational decision tree for handling bicyclic lactam intermediates based on physical state.
3.3 Emergency Response & Decontamination
If a spill occurs, do not treat it like a benign salt.
-
Dry Spill (Powder):
-
Do NOT sweep (creates aerosols).
-
Cover with a chemically compatible wet wipe (propylene glycol or water-dampened) to suppress dust.
-
Scoop the wet material into a hazardous waste bag.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or spill pads.[2]
-
Surface Decontamination: Wash the surface with a 10% soap/water solution. Note: Strong acids/bases may open the lactam ring, potentially changing the toxicity profile; neutral detergent is safer for initial cleanup.
-
Part 4: Disposal Strategy
Do not drain dispose. As a nitrogen-containing heterocycle, this compound may have aquatic toxicity or persistence issues.
-
Solid Waste: Segregate into "Solid Hazardous Waste (Toxic)."
-
Liquid Waste: Combine with "Non-Halogenated Organic Solvents" (unless halogenated solvents were used).
-
Destruction Method: Commercial chemical incineration is the only validated method to ensure thermal destruction of the bicyclic core.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]
-
PubChem. (n.d.).[3] 3-Oxa-6-azabicyclo[3.2.1]octan-7-one (Compound Summary). National Library of Medicine.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
